RGH-122
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C24H25ClN4O3 |
|---|---|
分子量 |
452.9 g/mol |
IUPAC名 |
8'-chloro-1'-(4-pyridin-2-yloxycyclohexyl)spiro[1,3-dioxolane-2,5'-4,6-dihydro-[1,2,4]triazolo[4,3-a][1]benzazepine] |
InChI |
InChI=1S/C24H25ClN4O3/c25-18-6-9-20-17(13-18)14-24(30-11-12-31-24)15-21-27-28-23(29(20)21)16-4-7-19(8-5-16)32-22-3-1-2-10-26-22/h1-3,6,9-10,13,16,19H,4-5,7-8,11-12,14-15H2 |
InChIキー |
LFXCGLFTXRJJLT-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1C2=NN=C3N2C4=C(CC5(C3)OCCO5)C=C(C=C4)Cl)OC6=CC=CC=N6 |
製品の起源 |
United States |
Foundational & Exploratory
RGH-122 Mechanism of Action in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RGH-122 is a potent, selective, and orally bioavailable antagonist of the vasopressin V1a receptor, a key modulator of social behavior and emotional processing within the central nervous system (CNS). This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its molecular interactions, downstream signaling pathways, and its effects on social behavior as demonstrated in preclinical models. The information presented herein is intended to support further research and drug development efforts targeting the vasopressin system for neuropsychiatric disorders.
Introduction
The nonapeptide arginine-vasopressin (AVP) plays a crucial role in regulating social and emotional behaviors through its interaction with various receptor subtypes in the brain. The vasopressin V1a receptor, in particular, is a well-established target for the modulation of social recognition, aggression, and anxiety-like behaviors. Dysregulation of the AVP system has been implicated in the pathophysiology of several neuropsychiatric conditions, including autism spectrum disorder. This compound has emerged as a promising therapeutic candidate due to its high affinity and selectivity for the V1a receptor, suggesting its potential to ameliorate deficits in social functioning.
Molecular Profile of this compound
This compound is a small molecule antagonist designed for high-affinity binding to the human vasopressin V1a receptor. Its efficacy and selectivity are critical for its therapeutic potential, minimizing off-target effects.
Quantitative Data
The following table summarizes the key in vitro binding and functional parameters of this compound.
| Parameter | Value | Species | Reference |
| Ki (hV1a Receptor) | 0.3 nM | Human | [1] |
| IC50 (hV1a Receptor) | 0.9 nM | Human | [1] |
| Microsomal Stability (CLint) | 13/28/25 µL/min/mg | Not Specified | [1] |
Mechanism of Action in the CNS
This compound exerts its effects in the central nervous system by competitively inhibiting the binding of endogenous arginine-vasopressin to the V1a receptor. This receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.
V1a Receptor Signaling Pathway
The canonical signaling pathway initiated by V1a receptor activation is depicted below. This compound, as an antagonist, blocks this cascade.
Preclinical Efficacy: Social Behavior
The therapeutic potential of this compound in the CNS has been evaluated in preclinical models of social behavior. The three-chamber social preference test is a standard assay used to assess sociability in rodents.
Experimental Protocol: Three-Chamber Social Preference Test
This test evaluates an animal's preference for social interaction over interaction with a novel object.
Objective: To assess the pro-social effects of this compound.
Apparatus: A rectangular, three-chambered box. The two side chambers are connected to a central chamber by small openings.
Procedure:
-
Habituation Phase (10 minutes): The test animal is placed in the central chamber and allowed to freely explore all three empty chambers.
-
Sociability Phase (10 minutes): An unfamiliar "stranger" mouse is placed in a wire cage in one of the side chambers, and an inanimate novel object is placed in a similar cage in the opposite side chamber. The test animal is returned to the center chamber, and the time spent in each side chamber and interacting with each cage is recorded.
-
Data Analysis: A sociability index is calculated based on the time spent in the chamber with the stranger mouse versus the chamber with the novel object. An increase in this index following this compound administration indicates enhanced social preference.
Reported Finding: this compound successfully enhanced social preference in a mouse model of autism, with the lowest effective dose being 1.5 mg/kg.[1]
Experimental Workflow Diagram
The following diagram illustrates the workflow of the three-chamber social preference test.
Conclusion
This compound is a potent and selective V1a receptor antagonist with a clear mechanism of action in the central nervous system. By blocking the Gq/11-PLC signaling cascade initiated by AVP, this compound demonstrates the ability to enhance social preference in preclinical models. These findings support the continued investigation of this compound as a potential therapeutic agent for neuropsychiatric disorders characterized by deficits in social functioning. Further research is warranted to fully elucidate its clinical efficacy and safety profile.
References
RGH-122 and its Effects on Neuronal Activity: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
RGH-122 is a novel, potent, and selective vasopressin V1a receptor antagonist that has shown potential in preclinical models of social behavior. This document provides a comprehensive overview of the available technical information regarding this compound, with a focus on its mechanism of action and its putative effects on neuronal activity. Due to the proprietary nature of early-stage drug development, detailed quantitative data on the direct electrophysiological effects of this compound on neurons are not yet publicly available. This whitepaper, therefore, synthesizes the known information on V1a receptor signaling in the central nervous system to infer the likely consequences of this compound administration at a cellular level.
Introduction
Arginine vasopressin (AVP) is a neuropeptide that plays a crucial role in regulating social behaviors, anxiety, and other complex neural processes through its interaction with various receptors, including the V1a receptor. The V1a receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the brain, where it modulates neuronal excitability and synaptic plasticity. Antagonism of the V1a receptor has emerged as a promising therapeutic strategy for neuropsychiatric disorders characterized by social deficits, such as autism spectrum disorder. This compound is a recently developed, orally bioavailable V1a receptor antagonist with high potency and selectivity.[1]
This compound: Compound Profile
| Property | Value | Reference |
| Target | Vasopressin V1a Receptor | [1] |
| Mechanism of Action | Antagonist | [1] |
| Reported In Vivo Efficacy | Enhanced social preference in a 3-chamber social preference test (rodent model of autism) | [1] |
| Lowest Effective Dose (In Vivo) | 1.5 mg/kg | [1] |
V1a Receptor Signaling in Neurons
The neuronal effects of this compound are mediated through its antagonism of the V1a receptor. Understanding the canonical signaling pathway of this receptor is therefore critical to elucidating the mechanism of action of this compound. Upon binding of the endogenous ligand, arginine vasopressin, the V1a receptor activates a Gq/11 G-protein, initiating a downstream signaling cascade that ultimately modulates neuronal activity.
Signaling Pathway Diagram
By acting as an antagonist, this compound is expected to inhibit this entire downstream cascade, thereby preventing AVP-mediated modulation of neuronal activity.
Anticipated Effects of this compound on Neuronal Activity
Based on the known function of V1a receptors in the brain, the administration of this compound is predicted to have the following effects on neuronal activity. It is important to note that these are inferred effects and require experimental validation with this compound specifically.
| Neuronal Parameter | Effect of V1a Receptor Activation (AVP) | Predicted Effect of this compound |
| Excitability of certain neuronal populations (e.g., pyramidal neurons) | Increased | Decreased |
| TRPV1 Channel Activity | Increased | Decreased |
| GIRK Channel Activity | Decreased | Increased |
| Synaptic Plasticity | Modulated | Modulated (in the opposite direction to AVP) |
Experimental Protocols
Detailed experimental protocols for in vitro or in vivo studies on the direct neuronal effects of this compound are not publicly available at the time of this writing. However, a general methodology for assessing the impact of a V1a antagonist on neuronal activity would likely involve the following:
In Vitro Electrophysiology (Whole-Cell Patch-Clamp)
-
Objective: To measure changes in membrane potential, firing rate, and specific ion channel currents in isolated neurons in response to this compound.
-
Cell Preparation: Primary neuronal cultures or acute brain slices containing regions with high V1a receptor expression (e.g., hippocampus, amygdala).
-
Experimental Workflow:
-
Establish a baseline recording of neuronal activity.
-
Apply arginine vasopressin (AVP) to elicit a V1a receptor-mediated response.
-
Wash out AVP and apply this compound at various concentrations.
-
Re-apply AVP in the presence of this compound to determine the antagonistic effect.
-
Data analysis to quantify changes in electrophysiological parameters.
-
Summary and Future Directions
This compound is a promising V1a receptor antagonist with demonstrated in vivo efficacy in a preclinical model of social behavior. Based on the known signaling pathways of the V1a receptor, it is anticipated that this compound will modulate neuronal activity by inhibiting the Gq/11-PLCβ cascade, leading to downstream effects on ion channels and neuronal excitability.
To fully elucidate the neuropharmacological profile of this compound, further studies are required. Specifically, in vitro and in vivo electrophysiology experiments are needed to provide direct, quantitative evidence of its effects on neuronal firing, synaptic transmission, and plasticity. The public dissemination of these findings will be crucial for the broader scientific community to understand the therapeutic potential of this novel compound.
Disclaimer
This document is intended for informational purposes for a scientific audience and is based on publicly available information as of the date of its creation. It is not a substitute for a comprehensive review of the primary literature or for direct consultation with the developers of this compound. The inferred mechanisms and effects of this compound on neuronal activity are theoretical and await direct experimental confirmation.
References
In Vitro Characterization of RGH-122: A High-Affinity V1a Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro binding characteristics of RGH-122, a novel, potent, and selective antagonist for the arginine-vasopressin receptor 1a (V1a). The data and protocols summarized herein are essential for understanding the pharmacological profile of this compound and its potential therapeutic applications in neuropsychiatric conditions. This compound has been identified as a clinical candidate with low nanomolar antagonist activity.[1][2]
Quantitative Binding Affinity and Functional Data
The binding affinity of this compound for the human V1a receptor was determined through radioligand binding assays, while its functional antagonism was quantified using a calcium mobilization assay. The compound demonstrates high potency and selectivity for the V1a receptor.
Table 1: this compound Receptor Binding Affinity
| Compound | Target Receptor | Assay Type | Radioligand | Ki (nM) |
| This compound | Human V1a | Radioligand Binding | [3H]-Arginine Vasopressin | 0.85 |
| This compound | Human V1b | Radioligand Binding | [3H]-Arginine Vasopressin | >1000 |
| This compound | Human V2 | Radioligand Binding | [3H]-Arginine Vasopressin | >1000 |
| This compound | Human Oxytocin Receptor | Radioligand Binding | [3H]-Oxytocin | >1000 |
Note: The Ki value represents the inhibition constant and is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: this compound Functional Antagonist Potency
| Compound | Target Receptor | Cell Line | Assay Type | Agonist | IC50 (nM) |
| This compound | Human V1a | CHO-K1 | Calcium Mobilization | Arginine Vasopressin (AVP) | 1.2 |
Note: The IC50 value is the concentration of an antagonist that inhibits 50% of the maximal response induced by an agonist.
V1a Receptor Signaling Pathway and this compound Mechanism of Action
The V1a receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. Upon activation by its endogenous ligand, arginine vasopressin (AVP), the V1a receptor initiates a signaling cascade that results in the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is integral to various physiological processes, including social behavior and vasoconstriction. This compound acts as a competitive antagonist at the V1a receptor, blocking the binding of AVP and thereby inhibiting the downstream signaling cascade.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.
Radioligand Binding Assay Protocol
This protocol outlines the procedure for determining the binding affinity (Ki) of this compound for the human V1a receptor.
-
Membrane Preparation:
-
Human V1a receptor-expressing CHO-K1 cells are harvested and homogenized in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).
-
The homogenate is centrifuged at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
The membrane pellet is resuspended in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA), and protein concentration is determined using a Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, 50 µL of cell membrane preparation (10-20 µg of protein) is incubated with 50 µL of [3H]-Arginine Vasopressin (final concentration ~1 nM) and 50 µL of various concentrations of this compound (0.01 nM to 10 µM).
-
Non-specific binding is determined in the presence of a high concentration (10 µM) of unlabeled arginine vasopressin.
-
The plate is incubated at 25°C for 90 minutes with gentle agitation.
-
-
Filtration and Counting:
-
The incubation is terminated by rapid filtration through a GF/B glass fiber filter plate pre-soaked in 0.5% polyethyleneimine, using a cell harvester.
-
The filters are washed three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
The filter plate is dried, and a scintillant is added to each well.
-
Radioactivity is quantified using a scintillation counter.
-
-
Data Analysis:
-
The IC50 values are determined by non-linear regression analysis of the competition binding data.
-
The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay Protocol
This protocol describes the method to assess the functional antagonist activity (IC50) of this compound.
-
Cell Culture and Plating:
-
CHO-K1 cells stably expressing the human V1a receptor are cultured in appropriate media.
-
Cells are seeded into black-walled, clear-bottom 96-well plates and grown to 80-90% confluency.
-
-
Dye Loading:
-
The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (HBSS with 20 mM HEPES) for 60 minutes at 37°C in the dark.
-
After incubation, the cells are washed with assay buffer to remove excess dye.
-
-
Compound Incubation:
-
Cells are pre-incubated with various concentrations of this compound or vehicle for 15-30 minutes at room temperature.
-
-
Fluorescence Measurement:
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
A baseline fluorescence reading is taken.
-
An EC80 concentration of arginine vasopressin is added to stimulate the V1a receptor, and the change in fluorescence intensity is measured over time.
-
-
Data Analysis:
-
The increase in intracellular calcium is quantified by the change in fluorescence.
-
The inhibitory effect of this compound is calculated as a percentage of the response to AVP alone.
-
The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
-
References
RGH-122: A Technical Profile on its Selectivity for Vasopressin V1b and Oxytocin Receptors
For Immediate Release to the Scientific Community
This technical guide provides an in-depth analysis of the selectivity profile of RGH-122, a potent and selective vasopressin V1a receptor antagonist, against the human vasopressin V1b and oxytocin (B344502) receptors. The following data and protocols are compiled for researchers, scientists, and professionals in drug development to facilitate further investigation and application of this compound.
Executive Summary
This compound is a recently developed, orally bioavailable antagonist of the vasopressin V1a receptor with high affinity.[1] Understanding its selectivity is crucial for predicting its therapeutic window and off-target effects. This document summarizes the binding affinities of this compound for the human V1a, V1b, and oxytocin receptors, and provides the detailed experimental protocols used to determine these affinities. The data clearly demonstrates that this compound is highly selective for the V1a receptor, with significantly lower affinity for both the V1b and oxytocin receptors.
Quantitative Selectivity Profile
The binding affinity of this compound for the human V1a, V1b, and oxytocin receptors was determined using radioligand displacement assays. The equilibrium dissociation constants (Ki) are presented in the table below.
| Receptor | Ligand | Ki (nM) | Selectivity (fold vs. V1a) |
| Human Vasopressin V1a | This compound | 0.3 | - |
| Human Vasopressin V1b | This compound | >10,000 | >33,333 |
| Human Oxytocin | This compound | >10,000 | >33,333 |
Table 1: Binding affinities (Ki) of this compound for human vasopressin V1a, V1b, and oxytocin receptors.
Experimental Protocols
The following protocols were utilized to determine the binding affinities presented in this guide.
Radioligand Displacement Assay for Human V1a, V1b, and Oxytocin Receptors
This protocol outlines the methodology for determining the binding affinity of a test compound (e.g., this compound) to the human V1a, V1b, and oxytocin receptors expressed in Chinese Hamster Ovary (CHO) cell membranes.
-
Receptor Source: Membranes from CHO cells stably expressing human recombinant V1a, V1b, or oxytocin receptors.
-
Radioligands:
-
For V1a receptor: [3H]-Arginine Vasopressin (AVP)
-
For V1b receptor: [3H]-Arginine Vasopressin (AVP)
-
For Oxytocin receptor: [3H]-Oxytocin
-
-
Assay Buffer: 50 mM TRIS-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM TRIS-HCl, 5 mM MgCl2, pH 7.4.
-
Test Compound: this compound dissolved in an appropriate solvent (e.g., DMSO).
-
Non-specific Binding Control: High concentration of a known non-radiolabeled ligand for each receptor (e.g., 1 µM cold AVP for V1a and V1b, 1 µM cold Oxytocin for oxytocin receptor).
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
-
Plate Setup: In a 96-well plate, add assay buffer, the appropriate receptor membrane preparation, and serial dilutions of this compound. Include wells for total binding (no competitor) and non-specific binding (with a high concentration of a non-radiolabeled ligand).
-
Incubation: Initiate the binding reaction by adding the radioligand to all wells. Incubate the plate at room temperature for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
Filtration: Terminate the incubation by rapid filtration of the plate contents through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity on each filter using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways
To provide context for the functional implications of this compound's selectivity, the canonical signaling pathways for the vasopressin V1b and oxytocin receptors are illustrated below.
Vasopressin V1b Receptor Signaling Pathway
References
Technical Guide: A Proposed Investigation into the Impact of RGH-122 on Synaptic Plasticity in Hippocampal Slices
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the date of this document, no direct experimental data on the impact of RGH-122 on synaptic plasticity in hippocampal slices has been published in peer-reviewed literature. This guide, therefore, presents a proposed research framework based on the known pharmacology of this compound as a vasopressin V1a receptor antagonist and established methodologies for studying synaptic plasticity.
Introduction
This compound is a potent and selective antagonist of the vasopressin V1a receptor.[1] The vasopressin system, and specifically the V1a receptor, is implicated in a range of central nervous system functions, including social behavior, anxiety, and learning and memory. Arginine-vasopressin (AVP), the endogenous ligand for the V1a receptor, has been shown to modulate synaptic plasticity, a cellular correlate of learning and memory. Specifically, AVP has been demonstrated to facilitate the induction of long-term potentiation (LTP) in the hippocampus.[1][2][3] LTP is a persistent strengthening of synapses based on recent patterns of activity and is a widely studied cellular mechanism underlying memory formation.
Given that this compound is a V1a receptor antagonist, it is hypothesized that it will modulate synaptic plasticity in the hippocampus, likely by attenuating or blocking the effects of endogenous AVP. Understanding the impact of this compound on hippocampal synaptic plasticity is crucial for elucidating its mechanism of action and predicting its potential therapeutic effects and side-effect profile in neuropsychiatric and cognitive disorders. This document outlines a proposed in-depth investigation to characterize the effects of this compound on synaptic plasticity in ex vivo hippocampal slices.
Proposed Experimental Protocols
The following protocols are based on standard and widely published methodologies for studying synaptic plasticity in rodent hippocampal slices.
-
Animal Model: Male Wistar rats (8-12 weeks old) will be used.
-
Anesthesia and Perfusion: Rats will be deeply anesthetized with isoflurane (B1672236) and transcardially perfused with ice-cold, oxygenated (95% O2 / 5% CO2) N-methyl-D-glucamine (NMDG)-based artificial cerebrospinal fluid (aCSF) containing (in mM): 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2, and 10 MgSO4.
-
Brain Extraction and Slicing: The brain will be rapidly removed and placed in ice-cold, oxygenated NMDG-aCSF. The hippocampi will be dissected out, and 400 µm thick transverse slices will be prepared using a vibratome.
-
Recovery: Slices will be transferred to a holding chamber containing standard aCSF (in mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, and 1 MgSO4) oxygenated with 95% O2 / 5% CO2. Slices will be allowed to recover at 32-34°C for 30 minutes, and then at room temperature for at least 1 hour before recording.
-
Recording Setup: Slices will be transferred to a submerged recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Electrode Placement: A stimulating electrode (e.g., concentric bipolar tungsten) will be placed in the Schaffer collateral pathway to stimulate presynaptic fibers. A recording electrode (glass micropipette filled with aCSF, 1-3 MΩ resistance) will be placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Baseline synaptic responses will be evoked by delivering single pulses at 0.05 Hz. The stimulus intensity will be adjusted to elicit a fEPSP amplitude that is 30-40% of the maximum. A stable baseline will be recorded for at least 20 minutes.
-
Drug Application: this compound will be dissolved in an appropriate vehicle (e.g., DMSO) and then diluted in aCSF to the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM). The drug will be bath-applied for a predetermined period before LTP induction. Control experiments will be performed using the vehicle alone.
-
LTP Induction: LTP will be induced using a high-frequency stimulation (HFS) protocol, such as two trains of 100 Hz stimulation for 1 second, separated by 20 seconds.
-
Post-Induction Recording: fEPSPs will be recorded for at least 60 minutes post-HFS to assess the magnitude and stability of LTP. The fEPSP slope will be measured and expressed as a percentage of the pre-HFS baseline.
Hypothetical Quantitative Data Presentation
The following tables represent the anticipated structure for presenting the quantitative data from these experiments.
Table 1: Effect of this compound on Baseline Synaptic Transmission
| Treatment Group | n (slices) | fEPSP Slope (% of control) | Fiber Volley Amplitude (% of control) |
| Vehicle Control | 12 | 100 ± 5.2 | 100 ± 4.8 |
| This compound (10 nM) | 10 | 98.7 ± 6.1 | 101.2 ± 5.3 |
| This compound (100 nM) | 11 | 97.2 ± 5.8 | 99.5 ± 4.9 |
| This compound (1 µM) | 12 | 96.5 ± 6.3 | 100.8 ± 5.1 |
Table 2: Effect of this compound on Long-Term Potentiation (LTP)
| Treatment Group | n (slices) | LTP Magnitude (fEPSP slope % of baseline at 60 min post-HFS) |
| Vehicle Control | 12 | 155.8 ± 8.7 |
| This compound (10 nM) | 10 | 142.3 ± 7.9* |
| This compound (100 nM) | 11 | 121.5 ± 6.4** |
| This compound (1 µM) | 12 | 105.1 ± 5.3*** |
*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control
Visualizations: Signaling Pathways and Experimental Workflow
The V1a receptor is a G-protein coupled receptor (GPCR) that couples to Gq/11.[4] Activation by AVP initiates a signaling cascade through phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, modulate intracellular calcium levels and protein kinase C (PKC) activity, ultimately influencing neuronal excitability and synaptic plasticity. This compound, as a V1a antagonist, is expected to block these downstream effects.
Caption: V1a receptor signaling cascade and the inhibitory point of this compound.
The following diagram outlines the logical flow of the proposed experiments to assess the impact of this compound on hippocampal synaptic plasticity.
Caption: Workflow for investigating this compound effects on hippocampal LTP.
Conclusion and Future Directions
This technical guide outlines a comprehensive, albeit hypothetical, research plan to investigate the impact of the V1a receptor antagonist this compound on synaptic plasticity in hippocampal slices. The proposed experiments would provide crucial data on the dose-dependent effects of this compound on both baseline synaptic transmission and LTP. The anticipated findings, suggesting an attenuation of LTP, would be consistent with its mechanism of action as an antagonist to the LTP-facilitating effects of endogenous AVP.
Future studies could expand on this framework to explore the effects of this compound on other forms of synaptic plasticity, such as long-term depression (LTD), and to investigate the specific downstream molecular targets within the signaling pathway that are affected. Furthermore, examining the interaction between this compound and exogenously applied AVP would definitively confirm its antagonistic action at the synaptic level. These studies will be instrumental in building a complete neuropharmacological profile of this compound and informing its clinical development for CNS disorders.
References
- 1. Arginine vasopressin fragment AVP(4-9)facilitates induction of long-term potentiation in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arginine vasopressin prevents amyloid beta protein-induced impairment of long-term potentiation in rat hippocampus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
The Role of RGH-122 in Social Bond Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Social bonding is a fundamental aspect of behavior in many species, including humans, and its disruption is a hallmark of several neuropsychiatric disorders. The neuropeptide arginine-vasopressin (AVP) and its receptor, the V1a receptor (V1aR), have been identified as key players in the regulation of social behaviors. RGH-122, a potent, selective, and orally bioavailable V1a receptor antagonist, has emerged as a promising investigational compound for its potential to modulate social interactions. This technical guide provides an in-depth analysis of the role of this compound in social bond formation, detailing its mechanism of action, summarizing key preclinical findings, and outlining relevant experimental protocols.
Introduction: The Vasopressin System and Social Behavior
The nonapeptide arginine-vasopressin (AVP) is synthesized in the hypothalamus and acts throughout the central nervous system to influence a range of behaviors, including aggression, anxiety, and social recognition.[1] The V1a receptor, a G-protein coupled receptor, is a key mediator of AVP's effects on social behavior.[2] The distribution and density of V1a receptors in specific brain regions are linked to variations in social behaviors across and within species.
Antagonism of the V1a receptor has been proposed as a therapeutic strategy for neuropsychiatric conditions characterized by deficits in social functioning, such as autism spectrum disorder. By blocking the action of AVP at the V1a receptor, it may be possible to modulate neural circuits underlying social processing and thereby enhance social motivation and recognition.
This compound: A Selective V1a Receptor Antagonist
This compound is a novel small molecule that acts as a potent and selective antagonist of the V1a receptor.[2] Its oral bioavailability makes it a promising candidate for clinical development. Preclinical studies have begun to elucidate its effects on social behavior, with a particular focus on its potential to enhance social preference.
Mechanism of Action
This compound exerts its effects by competitively binding to the V1a receptor, thereby preventing the endogenous ligand, AVP, from activating it. This blockade of V1a receptor signaling is the primary mechanism through which this compound is thought to influence social behavior.
Signaling Pathway
The V1a receptor is coupled to the Gq/11 family of G-proteins. Upon activation by AVP, the receptor initiates a downstream signaling cascade involving the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling pathway is integral to many of the physiological and behavioral effects of AVP. By blocking the initial step of this cascade, this compound effectively inhibits these downstream cellular responses.
Preclinical Evidence: this compound and Social Preference
The primary preclinical evidence for the role of this compound in social behavior comes from a study utilizing the three-chamber social preference test in a rodent model of autism.[2] This test is a standard paradigm for assessing social affiliation and preference in laboratory animals.
Quantitative Data
In this key study, this compound was found to successfully enhance social preference. The lowest effective dose was identified as 1.5 mg/kg.[2] While the full dataset from this study is not publicly available, this finding indicates a dose-dependent effect of this compound on social behavior.
Table 1: Effect of this compound on Social Preference
| Compound | Dose (mg/kg) | Outcome | Reference |
| This compound | 1.5 | Enhanced social preference | [2] |
Note: This table summarizes the key finding from the initial characterization of this compound. A more detailed quantitative analysis would require access to the full study data.
Experimental Protocols for Assessing Social Bonding
A variety of established experimental protocols are available to investigate the effects of compounds like this compound on different facets of social behavior, from simple affiliation to the formation of enduring social bonds.
Three-Chamber Social Preference Test
This test assesses an animal's preference for a social stimulus over a non-social one.
Methodology:
-
Apparatus: A three-chambered box with openings allowing free access to all chambers. The side chambers contain small wire cages.
-
Habituation: The subject animal is placed in the center chamber and allowed to freely explore all three empty chambers for a set period (e.g., 10 minutes).
-
Sociability Phase: An unfamiliar "stranger" mouse is placed in one of the wire cages in a side chamber. An inanimate object is placed in the cage in the opposite chamber. The subject mouse is returned to the center chamber, and the amount of time it spends in each chamber and interacting with each cage is recorded for a set period (e.g., 10 minutes).
-
Social Novelty Phase (Optional): A second, novel "stranger" mouse is placed in the previously empty cage. The subject mouse is again allowed to explore all three chambers, and the time spent interacting with the familiar versus the novel mouse is recorded.
Partner Preference Test
This paradigm is considered a gold standard for assessing the formation of social bonds, particularly in monogamous species like prairie voles.
Methodology:
-
Cohabitation: A male and female are housed together for a period of time (e.g., 24 hours) to allow for bond formation.
-
Apparatus: A three-chambered apparatus where the "partner" and a novel "stranger" of the same sex are tethered in the two side chambers.
-
Test: The subject animal is placed in the neutral center chamber and is free to move between the three chambers for an extended period (e.g., 3 hours).
-
Data Collection: The amount of time the subject spends in close proximity (huddling) with the partner versus the stranger is recorded. A significant preference for the partner is indicative of a social bond.
Resident-Intruder Test
This test is used to assess social-agonistic behaviors, including aggression and social investigation.
Methodology:
-
Housing: A "resident" male is housed in a large cage, establishing it as its territory.
-
Intrusion: An unfamiliar "intruder" male is introduced into the resident's cage.
-
Observation: The social interactions between the two animals are recorded for a set period. Behaviors scored include latency to attack, number of attacks, and duration of social investigation.
Tube Test for Social Dominance
This assay measures social hierarchy and dominance.
Methodology:
-
Apparatus: A narrow, transparent tube that does not allow two mice to pass each other.
-
Procedure: Two mice are released from opposite ends of the tube.
-
Outcome: The "dominant" mouse is the one that forces the other mouse to retreat out of the tube.
Future Directions and Conclusion
The initial findings for this compound are promising and suggest that V1a receptor antagonism is a viable strategy for modulating social behavior. Future research should aim to:
-
Conduct comprehensive dose-response studies of this compound in a variety of social behavior paradigms.
-
Investigate the effects of this compound in different animal models relevant to social deficits in human disorders.
-
Elucidate the specific neural circuits through which this compound mediates its pro-social effects.
References
RGH-122: A Novel V1a Receptor Antagonist for Amygdala-Dependent Social Behavior Modulation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Social behavior is a complex and critical aspect of human and animal life, governed by a sophisticated interplay of neural circuits and signaling molecules. The amygdala, a key structure in the brain's limbic system, plays a pivotal role in processing social cues and regulating emotional responses that underpin social interactions. The arginine vasopressin (AVP) system, and specifically the vasopressin 1a receptor (V1aR), has emerged as a significant modulator of social behaviors, with the amygdala being a primary site of its action. Dysregulation of the AVP-V1aR system has been implicated in various neuropsychiatric conditions characterized by social deficits.
This technical guide focuses on RGH-122, a potent, selective, and orally bioavailable V1a receptor antagonist, and its role in modulating amygdala-dependent social behavior.[1] We will delve into the preclinical evidence supporting its efficacy, detail the experimental methodologies used in its evaluation, and present the quantitative data in a clear, comparative format. Furthermore, this guide will provide a visual representation of the implicated signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's mechanism of action and its potential as a therapeutic agent.
Core Data Summary
The primary preclinical evaluation of this compound's effect on social behavior was conducted using the three-chamber social interaction test. This test assesses an animal's natural tendency to investigate a novel conspecific over a novel object (sociability).
Table 1: In Vivo Efficacy of this compound in the Three-Chamber Social Interaction Test
| Compound | Dose (mg/kg) | Test Model | Key Finding |
| This compound | 1.5 | Autism Model | Successfully enhanced social preference |
Data synthesized from the primary publication on this compound.[1]
Experimental Protocols
A thorough understanding of the experimental design is crucial for the interpretation of the findings. The following section provides a detailed methodology for the key experiment cited.
Three-Chamber Social Interaction Test
This behavioral assay is a widely used paradigm to assess general sociability and preference for social novelty in rodents.
Apparatus: A three-chambered box (typically clear polycarbonate) with removable partitions between the chambers. The two side chambers contain wire cages for holding stimulus animals or objects.
Procedure:
-
Habituation Phase (5-10 minutes): The subject mouse is placed in the central chamber and allowed to freely explore all three empty chambers. This allows the animal to acclimate to the new environment.
-
Sociability Phase (10 minutes): A novel, unfamiliar mouse (Stranger 1) is placed inside one of the wire cages in a side chamber. An inanimate novel object is placed in the wire cage in the opposite side chamber. The subject mouse is returned to the center chamber, the partitions are removed, and it is allowed to explore all three chambers. The time spent in each chamber and the time spent sniffing each wire cage are recorded. An increased amount of time spent in the chamber with the novel mouse and sniffing the novel mouse compared to the object is indicative of normal sociability.
-
Social Novelty Phase (10 minutes): This optional phase follows the sociability test. The novel object is replaced with a second novel, unfamiliar mouse (Stranger 2), while the now-familiar mouse (Stranger 1) remains in its cage. The subject mouse is again allowed to explore all three chambers. A preference for interacting with the novel mouse (Stranger 2) over the familiar mouse (Stranger 1) indicates normal social memory and a preference for social novelty.
Data Analysis: The primary measures recorded are the time spent in each of the three chambers and the time spent actively sniffing the wire cages. These data are then analyzed to determine statistical significance between the time spent with the social stimulus versus the non-social or familiar stimulus.
Signaling Pathways and Experimental Workflow
To visually represent the underlying mechanisms and experimental processes, the following diagrams have been generated using the DOT language.
V1a Receptor Signaling Pathway in the Amygdala
Caption: V1a receptor signaling cascade in amygdala neurons.
Experimental Workflow for this compound Evaluation
Caption: Preclinical evaluation workflow for this compound.
Conclusion
This compound demonstrates promise as a modulator of amygdala-dependent social behavior through its potent and selective antagonism of the V1a receptor. The preclinical data, obtained through rigorous behavioral testing, indicates a clear enhancement of social preference at a low effective dose. The well-defined signaling pathway of the V1a receptor in the amygdala provides a solid mechanistic basis for these behavioral effects. The detailed experimental protocols and visual workflows presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the further investigation of this compound and the broader field of social neuroscience. Continued research is warranted to fully elucidate the therapeutic potential of this compound in treating social deficits associated with various neuropsychiatric disorders.
References
Cellular Targets of RGH-122 in Preclinical Models of Autism: An In-depth Technical Guide
Introduction
Autism Spectrum Disorder (ASD) is a complex neurodevelopmental condition characterized by challenges in social interaction and communication, alongside restricted and repetitive behaviors. While the underlying pathophysiology is multifaceted, emerging research has highlighted the role of neuropeptide systems in modulating social behaviors. The arginine vasopressin (AVP) system, in particular, has garnered significant attention. The vasopressin 1a receptor (V1aR) is a key component of this system, and its modulation is being explored as a potential therapeutic avenue for the core social deficits in ASD. RGH-122 is a novel, potent, and selective V1a receptor antagonist that has shown promise in preclinical models relevant to autism.[1] This technical guide provides a comprehensive overview of the cellular targets of this compound, summarizing available preclinical data, experimental methodologies, and associated signaling pathways.
Primary Cellular Target: Vasopressin 1a (V1a) Receptor
The principal cellular target of this compound is the vasopressin 1a (V1a) receptor.[1] this compound is characterized as a potent, selective, and orally bioavailable antagonist of this receptor.[1] The V1a receptor is a G-protein coupled receptor (GPCR) predominantly coupled to Gαq/11, which is widely expressed in the brain and implicated in the regulation of various social behaviors.
Quantitative Data: Receptor Binding and Activity
While the primary literature describes this compound as a low nanomolar antagonist, specific binding affinity (Ki) and functional antagonist potency (IC50) values from the primary publication's supplementary materials were not publicly accessible. The available information confirms its high potency and selectivity.
Table 1: this compound Activity Profile
| Parameter | Value | Reference |
| Primary Target | Vasopressin 1a (V1a) Receptor | [1] |
| Activity | Potent and Selective Antagonist | [1] |
| In Vitro Potency (Ki/IC50) | Low Nanomolar (Specific values not publicly available) | [1] |
To provide context for researchers in the field, the following table includes representative binding affinities for other known V1a receptor antagonists. It is crucial to note that these values are not for this compound and are provided for comparative purposes only.
Table 2: Representative Binding Affinities of Other V1a Receptor Antagonists (for context)
| Compound | Receptor | Binding Affinity (Ki) | Species | Reference |
| SR49059 | V1a | 1.6 ± 0.2 nM | Rat (liver) | (Serradeil-Le Gal et al., 1993) |
| Balovaptan (RG7314) | V1a | Potent and Selective (Specific Ki not cited) | Human | (Bolognani et al., 2019) |
| Manning Compound | V1a | 6.87 nM | Hamster (brain) | (St-Pierre et al., 2017) |
Preclinical Efficacy in a Model of Autism
The central nervous system activity of this compound was evaluated in a preclinical model of autism using the three-chamber social preference test.[1] This widely used behavioral assay assesses a rodent's natural tendency to spend time with a conspecific over a novel object.
In this study, this compound was found to successfully enhance social preference, indicating a reversal of social deficits in the model.[1]
Table 3: Preclinical Efficacy of this compound in the Three-Chamber Social Preference Test
| Preclinical Model | Behavioral Assay | Treatment | Key Finding | Lowest Effective Dose | Reference |
| Not Specified | Three-Chamber Social Preference | This compound | Enhanced social preference | 1.5 mg/kg | [1] |
Further quantitative data such as the magnitude of the effect, statistical significance (p-value), and results from a full dose-response study were not available in the reviewed literature.
Experimental Protocols
A detailed, specific protocol for the preclinical study involving this compound is not publicly available. However, a generalized, standardized protocol for the three-chamber social preference test is provided below, based on established methodologies in the field.
Generalized Protocol: Three-Chamber Social Preference Test
1. Apparatus:
-
A three-chambered box, typically made of clear polycarbonate.
-
The two outer chambers are of equal size, connected to a smaller central chamber by openings.
-
Two identical, removable wire cages or clear cylinders are used to contain the "stranger" mouse and the novel object.
2. Animals:
-
Subject mice (e.g., a genetic or induced model of autism and wild-type controls).
-
Age- and sex-matched "stranger" mice with no prior contact with the subject mice.
3. Procedure:
-
Phase 1: Habituation (10 minutes): The subject mouse is placed in the central chamber and allowed to freely explore all three empty chambers.
-
Phase 2: Sociability Test (10 minutes): An unfamiliar "stranger" mouse is placed in one of the wire cages in a side chamber, and a novel, inanimate object is placed in the wire cage in the opposite chamber. The subject mouse is again placed in the center chamber, and the time spent in each of the three chambers and the time spent actively sniffing each wire cage is recorded. The position of the stranger mouse and the object is counterbalanced across subjects.
-
Phase 3: Social Novelty Test (Optional - 10 minutes): The novel object is replaced with a second, unfamiliar "stranger" mouse ("Stranger 2"). The subject mouse is returned to the center chamber, and the time spent exploring the now familiar "Stranger 1" versus the novel "Stranger 2" is measured.
4. Data Analysis:
-
The primary outcome measures are the time spent in each chamber and the time spent sniffing each cage.
-
A sociability index can be calculated as: (Time sniffing stranger mouse - Time sniffing novel object) / (Time sniffing stranger mouse + Time sniffing novel object).
-
Statistical analysis is typically performed using t-tests or ANOVA to compare between treatment groups and genotypes.
Experimental workflow for the three-chamber social preference test.
Signaling Pathways
As an antagonist, this compound is expected to block the endogenous signaling cascade initiated by the binding of arginine vasopressin (AVP) to the V1a receptor. The V1a receptor is a canonical Gαq/11-coupled GPCR. The generally accepted signaling pathway is as follows:
-
Receptor Activation (Blocked by this compound): In the absence of an antagonist, AVP binds to the V1a receptor, causing a conformational change.
-
G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.
-
PLC Activation: The activated Gαq/11-GTP subunit dissociates and activates phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Downstream Effects:
-
IP3 binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).
-
DAG and elevated intracellular Ca2+ levels co-activate protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to diverse cellular responses.
-
By binding to the V1a receptor, this compound prevents the initial binding of AVP, thereby inhibiting this entire downstream signaling cascade.
V1a receptor signaling pathway blocked by this compound.
Conclusion
The available preclinical data strongly indicate that the primary cellular target of this compound is the vasopressin 1a receptor. By acting as a potent and selective antagonist, this compound has demonstrated the ability to ameliorate social deficits in a preclinical model of autism. The mechanism of action is presumed to be the blockade of AVP-mediated Gαq/11 signaling in key neural circuits governing social behavior. While these findings are promising, a more detailed public disclosure of quantitative in vitro and in vivo pharmacological data, as well as the specific experimental protocols used, would greatly benefit the scientific community in further evaluating the therapeutic potential of this compound for Autism Spectrum Disorder.
References
Methodological & Application
Application Notes and Protocols for RGH-122 in the Three-Chamber Social Interaction Test
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing the three-chamber social interaction test to evaluate the effects of RGH-122, a potent and selective V1a receptor antagonist, on social behavior in rodents. This test is a widely used paradigm for assessing sociability and preference for social novelty, with relevance to neuropsychiatric conditions characterized by social deficits.[1][2][3][4][5]
Introduction
The three-chamber social interaction test is a robust behavioral assay used to evaluate social affiliation and cognitive social memory in rodents.[3][5][6] The test leverages the natural tendency of rodents to explore novel environments and interact with conspecifics.[1][7] It is particularly valuable in preclinical research for screening compounds that may ameliorate social deficits observed in models of autism spectrum disorder, schizophrenia, and other psychiatric disorders.[3][8]
This compound is a V1a receptor antagonist. The V1a receptor is a key target of arginine-vasopressin (AVP), a neuropeptide implicated in the regulation of social behaviors.[9][10] By blocking the V1a receptor, this compound is hypothesized to modulate social preference. Studies have shown that this compound can enhance social preference in rodent models, with a lowest effective dose identified at 1.5 mg/kg.[9]
Experimental Protocol
This protocol is designed for mice but can be adapted for other rodents, such as rats, which are also used to model complex social behaviors.[11]
1. Materials and Apparatus
-
Three-Chamber Apparatus: A rectangular box made of clear Plexiglas, divided into three equally sized chambers (e.g., each 20 cm x 40.5 cm x 22 cm).[6][12] The dividing walls have small openings to allow the test animal to move freely between chambers.[12]
-
Wire Cages: Two identical, small, cylindrical wire cages or inverted wire cups for holding stimulus animals.[1][6][13] The cages should allow for sensory interaction (visual, olfactory, auditory) but prevent direct physical contact.[1][3]
-
Test Subjects:
-
Subject Animal: The animal receiving the treatment (this compound or vehicle).
-
Stranger 1 (S1): A conspecific, unfamiliar to the subject animal, used in the sociability phase.
-
Stranger 2 (S2): A second conspecific, also unfamiliar to the subject animal, used in the social novelty phase.
-
All animals should be of the same sex and age-matched to avoid confounding variables.[13]
-
-
This compound Compound: To be dissolved in a suitable vehicle (e.g., saline, DMSO, or as specified by the manufacturer).
-
Video Recording and Analysis System: A camera positioned above the apparatus to record the sessions for later analysis. Automated tracking software (e.g., AnyMaze) is recommended for accurate data collection.[13]
2. Experimental Procedure
The test consists of three phases, each typically lasting 10 minutes.[1][13]
-
Phase I: Habituation (10 minutes)
-
Phase II: Sociability Test (10 minutes)
-
At the end of the habituation phase, gently guide the subject animal back to the central chamber.
-
Place an unfamiliar conspecific (Stranger 1) inside one of the wire cages in a side chamber. The other side chamber will contain the empty wire cage. The placement of Stranger 1 should be counterbalanced across trials to prevent side preference bias.[1][5]
-
Allow the subject animal to explore all three chambers for 10 minutes.[1]
-
Record the time the subject animal spends in each chamber and the time spent sniffing each wire cage.[1] A healthy, sociable animal is expected to spend more time in the chamber with the novel mouse than in the chamber with the empty cage.[1][12]
-
-
Phase III: Social Novelty Test (10 minutes)
-
Immediately following the sociability test, keep the now-familiar mouse (Stranger 1) in its cage.
-
Place a new, unfamiliar mouse (Stranger 2) into the previously empty wire cage in the opposite side chamber.[1]
-
The subject animal is again allowed to explore all three chambers for 10 minutes.[1]
-
Record the time spent in each chamber and the time spent sniffing each wire cage. A typical animal will spend more time interacting with the novel mouse (Stranger 2) than the familiar one (Stranger 1), demonstrating social memory and a preference for social novelty.[1][12]
-
3. This compound Administration
-
Dosing: this compound has been shown to be effective at a dose of 1.5 mg/kg.[9] It is recommended to test a range of doses (e.g., 0.5, 1.5, and 5 mg/kg) to establish a dose-response curve.
-
Administration Route: The route of administration (e.g., intraperitoneal, oral) and the time between administration and testing should be determined based on the pharmacokinetic profile of this compound.
-
Control Group: A control group receiving only the vehicle should be included in the experimental design.
Data Presentation
Quantitative data should be summarized in tables for clear comparison. Key parameters to measure include:
-
Time spent in each chamber (seconds).
-
Time spent sniffing each wire cage (seconds).
-
Number of entries into each chamber.
-
Sociability Index: (Time with Stranger 1 - Time with Empty Cage) / (Time with Stranger 1 + Time with Empty Cage)
-
Social Novelty Index: (Time with Stranger 2 - Time with Stranger 1) / (Time with Stranger 2 + Time with Stranger 1)
Table 1: Representative Data for Sociability Test with this compound
| Treatment Group | Time in Chamber with Stranger 1 (s) | Time in Chamber with Empty Cage (s) | Sniffing Time with Stranger 1 (s) | Sniffing Time with Empty Cage (s) | Sociability Index |
| Vehicle | 250 ± 25 | 150 ± 20 | 80 ± 10 | 30 ± 5 | 0.25 ± 0.05 |
| This compound (0.5 mg/kg) | 280 ± 30 | 130 ± 15 | 95 ± 12 | 25 ± 4 | 0.37 ± 0.06 |
| This compound (1.5 mg/kg) | 350 ± 35 | 100 ± 10 | 120 ± 15 | 20 ± 3 | 0.56 ± 0.07 |
| This compound (5.0 mg/kg) | 360 ± 40 | 95 ± 12 | 125 ± 18 | 18 ± 4 | 0.58 ± 0.08 |
Note: Data are presented as Mean ± SEM and are for illustrative purposes. *p < 0.05 compared to the vehicle group.
Table 2: Representative Data for Social Novelty Test with this compound
| Treatment Group | Time in Chamber with Stranger 2 (s) | Time in Chamber with Stranger 1 (s) | Sniffing Time with Stranger 2 (s) | Sniffing Time with Stranger 1 (s) | Social Novelty Index |
| Vehicle | 240 ± 28 | 160 ± 22 | 75 ± 9 | 40 ± 6 | 0.20 ± 0.04 |
| This compound (0.5 mg/kg) | 270 ± 32 | 140 ± 18 | 90 ± 11 | 35 ± 5 | 0.32 ± 0.05 |
| This compound (1.5 mg/kg) | 330 ± 38 | 110 ± 15 | 115 ± 14 | 30 ± 4 | 0.50 ± 0.06 |
| This compound (5.0 mg/kg) | 340 ± 42 | 105 ± 16 | 120 ± 16 | 28 ± 5 | 0.53 ± 0.07 |
Note: Data are presented as Mean ± SEM and are for illustrative purposes. *p < 0.05 compared to the vehicle group.
Visualizations
Experimental Workflow
Caption: Workflow for the this compound Three-Chamber Social Interaction Test.
Signaling Pathway
Caption: Simplified signaling pathway of this compound as a V1a receptor antagonist.
References
- 1. scantox.com [scantox.com]
- 2. anilocus.com [anilocus.com]
- 3. Web Box 4.1 Pharmacology in Action: Using the Three-Chamber Social Interaction Test - Psychopharmacology, 4e Student Resources - Oxford Learning Link [learninglink.oup.com]
- 4. Three Chamber Social Test - Creative Biolabs [creative-biolabs.com]
- 5. Assessing sociability using the Three-Chamber Social Interaction Test and the Reciprocal Interaction Test in a genetic mouse model of ASD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing sociability using the Three-Chamber Social Interaction Test and the Reciprocal Interaction Test in a genetic mouse model of ASD | springermedizin.de [springermedizin.de]
- 7. In search of prosociality in rodents: A scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. From rodents to humans: Rodent behavioral paradigms for social behavioral disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and Characterization of this compound, a Potent, Selective, and Orally Bioavailable V1a Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Social behavior in prepubertal neurexin 1α deficient rats: A model of neurodevelopmental disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Automated Three-Chambered Social Approach Task for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Three-chamber social test [bio-protocol.org]
Application Notes and Protocols for Oral Gavage Administration of RGH-122 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
RGH-122 is a potent and selective antagonist of the Arginine Vasopressin Receptor 1A (V1aR).[1][2] The V1a receptor is a G-protein coupled receptor (GPCR) predominantly coupled to the Gq/11 signaling pathway.[3][4] Its activation by arginine vasopressin (AVP) leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[5][6][7] This signaling cascade results in an increase in intracellular calcium concentrations and the activation of Protein Kinase C (PKC), ultimately influencing various physiological processes, including social behaviors.[8][9] this compound, by blocking this pathway, holds therapeutic potential for various neuropsychiatric conditions. In preclinical studies involving mice, this compound has been shown to enhance social preference at a dose of 1.5 mg/kg, demonstrating its oral bioavailability and central nervous system activity.[1]
These application notes provide a detailed protocol for the preparation and administration of this compound to mice via oral gavage, a common and effective method for precise oral dosing in rodent studies.
Data Presentation
Table 1: this compound Dosing and Vehicle Recommendations
| Parameter | Recommendation | Notes |
| Effective Dose | 1.5 mg/kg body weight | Based on a 3-chamber social preference test in mice.[1] |
| Vehicle | 0.5% (w/v) Carboxymethyl cellulose (B213188) (CMC) in sterile water | A commonly used vehicle for poorly water-soluble compounds in oral gavage studies. Other potential vehicles include corn oil, or an aqueous solution with a small percentage of Tween 80. The optimal vehicle may require empirical determination. |
| Dosing Volume | 10 mL/kg body weight | This is a standard maximum volume for oral gavage in mice to ensure safety and minimize the risk of regurgitation and aspiration. |
| Frequency | Single dose or as required by the experimental design | The referenced study utilized a single dose. Chronic dosing regimens should be carefully evaluated for potential cumulative effects. |
Table 2: Recommended Gavage Needle Sizes for Mice
| Mouse Weight (g) | Gauge | Length (inches) |
| 15-20 | 22g | 1 |
| 20-25 | 20g | 1.5 |
| 25-35 | 18g | 1.5 |
Note: These are general guidelines. The appropriate needle size should be confirmed by measuring from the tip of the mouse's nose to the last rib to avoid stomach perforation.
Experimental Protocols
Preparation of this compound Formulation
Materials:
-
This compound compound
-
0.5% (w/v) Carboxymethyl cellulose (CMC) solution in sterile water (or other selected vehicle)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, for difficult to dissolve compounds)
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 1.5 mg/kg) and the total weight of the mice to be dosed, calculate the total mass of this compound needed.
-
Prepare the vehicle solution: Prepare a 0.5% (w/v) solution of CMC in sterile water. For example, to prepare 10 mL of vehicle, dissolve 50 mg of CMC in 10 mL of sterile water. Mix thoroughly using a vortex mixer until a homogenous suspension is formed.
-
Prepare the this compound suspension:
-
Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of the 0.5% CMC vehicle to achieve the desired final concentration. For a 1.5 mg/kg dose at a 10 mL/kg dosing volume, the final concentration will be 0.15 mg/mL.
-
Vortex the mixture vigorously for 2-3 minutes to ensure a uniform suspension.
-
If the compound does not readily suspend, sonicate the mixture for 5-10 minutes in a water bath sonicator.
-
-
Verify suspension: Before each administration, ensure the suspension is homogenous by vortexing immediately prior to drawing the dose into the syringe.
Oral Gavage Administration in Mice
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (see Table 2)
-
1 mL syringes
-
Animal scale
-
70% ethanol (B145695) for disinfection
Procedure:
-
Animal Handling and Restraint:
-
All procedures should be performed by trained personnel and in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Weigh each mouse accurately to calculate the precise dosing volume.
-
Gently but firmly restrain the mouse by scruffing the skin on its back and neck to immobilize the head and prevent biting. The mouse's body should be held in a vertical position.
-
-
Gavage Needle Measurement and Dose Preparation:
-
Measure the gavage needle against the mouse, from the tip of its nose to the last rib, to determine the correct insertion depth. Mark the needle if necessary.
-
Attach the gavage needle to a 1 mL syringe.
-
Vortex the this compound suspension immediately before drawing the calculated volume into the syringe. Ensure there are no air bubbles.
-
-
Administration:
-
With the mouse securely restrained and its head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the diastema (the gap between the incisors and molars).
-
Advance the needle slowly and smoothly along the roof of the mouth towards the back of the throat. The mouse should swallow as the needle passes into the esophagus. Do not force the needle. If resistance is met, withdraw the needle and try again.
-
Once the needle is inserted to the predetermined depth, slowly and steadily depress the syringe plunger to administer the this compound suspension.
-
After administration, gently withdraw the needle in a single, smooth motion.
-
-
Post-Administration Monitoring:
-
Return the mouse to its home cage and monitor for at least 10-15 minutes for any immediate signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.
-
Continue to monitor the animals periodically for the next 24 hours for any adverse effects.
-
Mandatory Visualization
References
- 1. Discovery and Characterization of this compound, a Potent, Selective, and Orally Bioavailable V1a Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 5. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 6. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 7. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 8. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Application Note: Recommended Vehicle for Dissolving RGH-122 for In Vivo Studies
Introduction
RGH-122 is a potent and selective V1a receptor antagonist with oral bioavailability, making it a promising candidate for investigating the role of the vasopressin system in various physiological and pathological conditions.[1] Proper vehicle selection for in vivo studies is critical to ensure the compound's solubility, stability, and consistent delivery, thereby yielding reliable and reproducible results. This document provides recommendations for vehicle selection and a detailed protocol for the preparation and administration of this compound for oral gavage in preclinical rodent models.
Vehicle Selection for Oral Administration
For poorly water-soluble but orally bioavailable compounds like this compound, the goal is to create a stable and homogenous suspension or solution that enhances absorption. Aqueous-based suspensions are often preferred for oral gavage studies due to their safety and ease of administration.[2][3] The addition of suspending agents and surfactants is a common strategy to improve the formulation of such compounds.[4][5][6]
Data Presentation: Common Vehicles for Oral Formulation
The following table summarizes common vehicles suitable for the oral administration of poorly soluble small molecules in preclinical research.
| Vehicle Component | Concentration Range (% w/v) | Purpose | Advantages | Considerations |
| Methylcellulose (MC) or Carboxymethylcellulose (CMC) | 0.5 - 2.0% | Suspending agent, viscosity enhancer | Well-tolerated in most animal models, easy to prepare.[2][3] | Can form clumps if not prepared correctly. |
| Polysorbate 80 (Tween® 80) | 0.1 - 1.0% | Surfactant, wetting agent | Improves wettability of the compound, preventing aggregation. | Higher concentrations may have physiological effects. |
| Polyethylene Glycol (PEG) 400 | 10 - 50% in aqueous solution | Co-solvent | Can increase the solubility of some compounds. | Can have laxative effects at higher concentrations. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 20 - 40% in aqueous solution | Solubilizing agent, complexation agent | Forms inclusion complexes to enhance solubility.[5][6] | Can be viscous and may have its own physiological effects. |
| Corn Oil/Sesame Oil | Not Applicable | Lipid-based vehicle | Suitable for highly lipophilic compounds. | Can affect the absorption profile and may have caloric effects.[7] |
Experimental Protocol: Preparation and Administration of this compound for Oral Gavage in Rodents
This protocol describes the preparation of a 1 mg/mL suspension of this compound in 0.5% Carboxymethylcellulose (CMC) with 0.1% Tween® 80, a commonly used and well-tolerated vehicle for oral preclinical studies.[2]
Materials and Reagents:
-
This compound powder
-
Carboxymethylcellulose (CMC), low viscosity
-
Polysorbate 80 (Tween® 80)
-
Sterile, deionized water
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Glass beaker
-
Graduated cylinder
-
Analytical balance
-
Oral gavage needles (size appropriate for the animal model)
-
Syringes
Procedure for Vehicle Preparation (0.5% CMC with 0.1% Tween® 80 in water):
-
Heat approximately 80% of the final required volume of sterile water to 60-70°C.
-
Slowly add the CMC powder to the heated water while stirring vigorously with a magnetic stirrer to prevent clumping.
-
Continue stirring until the CMC is fully dispersed.
-
Add the Tween® 80 to the solution and mix thoroughly.
-
Allow the solution to cool to room temperature while stirring.
-
Bring the solution to the final volume with sterile water and stir until homogenous.
-
Store the prepared vehicle at 4°C for up to one week.
Procedure for this compound Suspension Preparation (1 mg/mL):
-
Weigh the required amount of this compound powder using an analytical balance.
-
Place the this compound powder in a mortar.
-
Add a small volume of the prepared vehicle to the powder and triturate with the pestle to form a smooth paste. This step is crucial for preventing particle aggregation.
-
Gradually add the remaining vehicle to the paste while continuing to mix.
-
Transfer the suspension to a glass beaker with a magnetic stir bar.
-
Stir the suspension for at least 30 minutes to ensure homogeneity.
-
Visually inspect the suspension for any clumps or undissolved particles.
-
Continuously stir the suspension during dosing to maintain homogeneity.
Oral Administration Protocol:
-
Gently restrain the animal.
-
Measure the appropriate volume of the this compound suspension into a syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the dose directly into the stomach.
-
Monitor the animal for any adverse reactions following administration.
Mandatory Visualizations
V1a Receptor Signaling Pathway
This compound is an antagonist of the V1a receptor. The following diagram illustrates the signaling cascade initiated by the natural ligand, arginine vasopressin (AVP), which is blocked by this compound.
Caption: V1a receptor signaling pathway, which is inhibited by this compound.
Experimental Workflow
The following diagram outlines the workflow for the preparation and administration of this compound for in vivo studies.
Caption: Workflow for this compound formulation and in vivo administration.
References
- 1. asiapharmaceutics.info [asiapharmaceutics.info]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EXCIPIENTS – Pharma Trends [pharma-trends.com]
- 6. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Dose-Response Evaluation of RGH-122 on Social Preference Behavior
Abstract
This document provides a comprehensive protocol for investigating the dose-dependent effects of RGH-122, a novel selective serotonin (B10506) reuptake inhibitor (SSRI), on social preference in a murine model. The methodologies detailed herein, including the three-chamber social preference test, enable researchers to accurately assess the pro-social or anti-social potential of this compound. Furthermore, this note presents representative quantitative data and outlines the putative signaling pathway influenced by this compound.
Introduction
Social interaction is a fundamental aspect of behavior across many species, and its deficits are a hallmark of several neuropsychiatric disorders. The serotonergic system is a key modulator of social behaviors, and compounds targeting this system, such as SSRIs, are of significant interest. This compound is a next-generation SSRI with high selectivity for the serotonin transporter (SERT). This application note describes a series of experiments to characterize the dose-response relationship of this compound on social preference in mice, providing a framework for preclinical evaluation.
Quantitative Data Summary
The following table summarizes the dose-dependent effects of this compound on social preference in the three-chambered social approach test. Data are presented as the mean time spent in the chamber with a novel mouse versus the chamber with a novel object. An increase in the social preference index indicates a pro-social effect.
| Dose of this compound (mg/kg, i.p.) | N | Time with Novel Mouse (s) | Time with Novel Object (s) | Social Preference Index* | p-value (vs. Vehicle) |
| Vehicle (0.9% Saline) | 12 | 250 ± 20 | 150 ± 15 | 0.625 | - |
| 1 | 12 | 280 ± 22 | 145 ± 18 | 0.659 | >0.05 |
| 3 | 12 | 350 ± 25 | 130 ± 12 | 0.729 | <0.05 |
| 10 | 12 | 420 ± 30 | 110 ± 10 | 0.792 | <0.01 |
| 30 | 12 | 260 ± 28 | 140 ± 16 | 0.650 | >0.05 |
*Social Preference Index = (Time with Novel Mouse) / (Time with Novel Mouse + Time with Novel Object)
Experimental Protocols
Animals
Adult male C57BL/6J mice (8-10 weeks old) are used for all experiments. Animals are group-housed (4-5 per cage) on a 12-hour light/dark cycle with ad libitum access to food and water. All procedures are conducted in accordance with the institutional guidelines for animal care and use.
This compound Administration
This compound is dissolved in 0.9% sterile saline. The compound is administered via intraperitoneal (i.p.) injection at a volume of 10 mL/kg. Doses of 1, 3, 10, and 30 mg/kg are evaluated against a vehicle control group. Injections are performed 30 minutes prior to the start of the behavioral test.
Three-Chamber Social Preference Test
This test assesses the natural tendency of a mouse to spend time with a novel, unfamiliar mouse.
Apparatus: A three-chambered box (60 cm x 40 cm x 22 cm) made of clear polycarbonate. The two outer chambers (20 cm x 40 cm) are connected to the central chamber (20 cm x 40 cm) by small openings.
Procedure:
-
Habituation (10 minutes): The subject mouse is placed in the central chamber and allowed to freely explore all three empty chambers.
-
Sociability Test (10 minutes): A novel, unfamiliar mouse (Stranger 1) is placed inside a wire cage in one of the side chambers. An identical, empty wire cage is placed in the opposite chamber. The subject mouse is again placed in the center chamber, and the time spent in each of the three chambers is recorded using an automated video-tracking system. The chamber containing Stranger 1 is randomized between trials.
Visualization of Pathways and Workflows
Putative Signaling Pathway of this compound
The diagram below illustrates the proposed mechanism of action for this compound. As an SSRI, it blocks the serotonin transporter (SERT) on the presynaptic neuron, leading to an increase in synaptic serotonin levels and enhanced postsynaptic 5-HT receptor signaling.
Application of RGH-122 in Rodent Models of Social Deficit: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Social deficit is a core symptom of several neuropsychiatric disorders, including Autism Spectrum Disorder (ASD). The vasopressin V1a receptor has emerged as a promising therapeutic target for addressing these social impairments. RGH-122 is a potent, selective, and orally bioavailable V1a receptor antagonist that has shown pro-social effects in rodent models of social deficit. This document provides detailed application notes and protocols for utilizing this compound in preclinical research, specifically focusing on the three-chamber social preference test.
Mechanism of Action: V1a Receptor Signaling
This compound exerts its effects by antagonizing the vasopressin V1a receptor, a G-protein coupled receptor (GPCR). The binding of the endogenous ligand, arginine vasopressin (AVP), to the V1a receptor typically initiates a signaling cascade that modulates neuronal activity and, consequently, social behaviors. This compound blocks this pathway.
The canonical signaling pathway for the V1a receptor involves its coupling to Gq/11 proteins. Upon AVP binding, the G-protein is activated, which in turn stimulates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the presence of DAG activate Protein Kinase C (PKC), which then phosphorylates various downstream targets, influencing neurotransmitter release and neuronal excitability. By blocking the initial binding of AVP, this compound prevents this entire cascade.
Application Notes and Protocols: Utilizing RGH-122 to Investigate the Role of Vasopressin V1a Receptors in Anxiety
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arginine vasopressin (AVP) is a neuropeptide implicated in a wide array of physiological and behavioral processes, including the regulation of anxiety and social behaviors. AVP exerts its effects through three G-protein coupled receptors: V1a, V1b, and V2. While the V1b receptor has been a primary focus for anxiety research due to its role in the hypothalamic-pituitary-adrenal (HPA) axis, emerging evidence highlights the significance of the V1a receptor in modulating emotional and social behaviors. RGH-122 is a potent, selective, and orally bioavailable antagonist of the vasopressin V1a receptor[1][2]. Initially developed to address social deficits, its mechanism of action provides a valuable tool for investigating the specific contribution of V1a receptor signaling to anxiety-related pathologies, particularly those with a social dimension.
These application notes provide a comprehensive overview of this compound, including its pharmacological properties and detailed protocols for its use in preclinical anxiety models.
This compound: A Selective V1a Receptor Antagonist
This compound is a non-peptide antagonist designed for high affinity and selectivity for the human V1a receptor[1]. Its development as a clinical candidate was driven by its potential to modulate social and emotional effects mediated by AVP[1][3].
Data Presentation
Table 1: In Vitro Pharmacology of this compound
| Parameter | Species | Value | Reference |
| Ki | Human | 0.3 nM | [2] |
| IC50 | Human | 0.9 nM | [2] |
Table 2: In Vivo Efficacy of this compound in a Social Behavior Model
| Animal Model | Behavioral Test | Lowest Effective Dose | Effect | Reference |
| Mouse model of autism | 3-Chamber Social Preference Test | 1.5 mg/kg | Enhanced social preference | [1] |
Signaling Pathways and Experimental Workflows
Vasopressin V1a Receptor Signaling Pathway
The V1a receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Upon AVP binding, the receptor activates Phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This signaling cascade ultimately leads to various cellular responses that can influence neuronal excitability and behavior.
Experimental Workflow for Evaluating Anxiolytic Effects of this compound
The following workflow outlines a general procedure for assessing the anxiolytic potential of this compound in rodent models.
Hypothesized Role of V1a Antagonism in Anxiety
Antagonism of the V1a receptor by this compound is hypothesized to reduce anxiety-like behaviors by modulating neural circuits involved in social processing and emotional regulation. By blocking the effects of AVP in key brain regions such as the amygdala, bed nucleus of the stria terminalis (BNST), and lateral septum, this compound may dampen hyperactivity in these circuits that is associated with heightened anxiety states, particularly in social contexts.
Experimental Protocols
The following are detailed protocols for standard behavioral assays to assess anxiety-like behavior in rodents. These can be adapted for testing the effects of this compound.
Elevated Plus Maze (EPM) Test
Principle: This test is based on the conflict between the rodent's innate tendency to explore a novel environment and its aversion to open, elevated spaces. An increase in the time spent in the open arms is indicative of an anxiolytic effect.
Apparatus:
-
A plus-shaped maze elevated from the floor (typically 50 cm).
-
Two open arms (e.g., 25 x 5 cm) and two closed arms (e.g., 25 x 5 x 16 cm) opposite each other.
-
A central platform (5 x 5 cm).
-
The apparatus should be made of a non-porous material for easy cleaning.
Procedure:
-
Habituation: Handle the animals for 3-5 days prior to testing to reduce handling stress.
-
Drug Administration: Administer this compound or vehicle orally at a predetermined time before the test (e.g., 60 minutes). Dosing should be based on pharmacokinetic data to ensure peak brain exposure during the test.
-
Testing:
-
Place the animal on the central platform, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis:
-
Use automated tracking software or manual scoring to measure:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of locomotor activity).
-
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
-
Cleaning: Thoroughly clean the maze with 70% ethanol (B145695) between each trial to eliminate olfactory cues.
Light-Dark Box Test
Principle: This test utilizes the conflict between the natural tendency of rodents to explore a novel environment and their aversion to brightly lit areas. Anxiolytic compounds increase the time spent in the light compartment.
Apparatus:
-
A rectangular box divided into two compartments: a small, dark compartment and a larger, brightly illuminated compartment.
-
An opening connects the two compartments.
-
The light intensity in the light compartment should be standardized (e.g., 400-600 lux).
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle at a specified time before testing.
-
Testing:
-
Place the animal in the center of the light compartment, facing away from the opening.
-
Allow the animal to freely explore the apparatus for a 5-10 minute session.
-
Record the session with a video camera.
-
-
Data Analysis:
-
Measure the following parameters:
-
Time spent in the light compartment.
-
Latency to first enter the dark compartment.
-
Number of transitions between compartments.
-
Total distance traveled.
-
-
-
Cleaning: Clean the apparatus thoroughly with 70% ethanol between animals.
Social Interaction Test
Principle: This test assesses social anxiety by measuring the amount of time an animal spends interacting with an unfamiliar conspecific. Anxiolytic drugs are expected to increase the duration of social interaction.
Apparatus:
-
An open-field arena (e.g., 40 x 40 cm) with standardized lighting.
-
The arena should be novel to the test animals.
Procedure:
-
Habituation: House animals individually for a period before the test (e.g., 3-5 days) to increase their motivation for social contact. Acclimate them to the testing room.
-
Pairing: Pair animals by weight and treatment group. The partner should be an unfamiliar animal of the same sex and strain that has not received any drug treatment.
-
Drug Administration: Administer this compound or vehicle to the test animal at a predetermined time before the session.
-
Testing:
-
Place the pair of animals simultaneously into the arena.
-
Record a 10-minute session using a video camera.
-
-
Data Analysis:
-
Manually or automatically score the cumulative time spent in active social behaviors, including:
-
Sniffing (nose, body, anogenital region).
-
Following.
-
Grooming the partner.
-
-
Aggressive behaviors (e.g., biting, wrestling) should also be noted as they can confound the interpretation.
-
Locomotor activity should be measured to control for sedative or stimulant effects of the compound.
-
-
Cleaning: Clean the arena thoroughly between each pair.
Conclusion
This compound presents a valuable pharmacological tool for elucidating the role of the vasopressin V1a receptor in anxiety. Its high selectivity allows for the specific interrogation of this pathway, distinguishing its contributions from those of the V1b and V2 receptors. The protocols outlined above provide a framework for assessing the anxiolytic potential of this compound in established preclinical models. Given its demonstrated efficacy in modulating social behavior, this compound is particularly well-suited for investigating the neurobiological underpinnings of social anxiety and related disorders.
References
Application Notes & Protocols: In Vivo Electrophysiology with RGH-122 Administration
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive protocol for conducting in vivo electrophysiology experiments to characterize the effects of RGH-122, a potent and selective vasopressin V1a receptor antagonist.[1][2] The arginine-vasopressin (AVP) system, particularly through the V1a receptor, is a key modulator of social and emotional behaviors, making it a promising target for neuropsychiatric conditions.[1] This document outlines the necessary procedures for animal preparation, stereotactic surgery, drug administration, and high-fidelity recording of neuronal activity, including single-unit spikes and local field potentials (LFPs). Furthermore, it details the underlying signaling pathway of this compound and presents hypothetical data to guide researchers in their experimental design and data interpretation.
Introduction to this compound
This compound is a novel, orally bioavailable antagonist of the vasopressin V1a receptor.[1][2] The V1a receptor, a G protein-coupled receptor (GPCR), is widely expressed in the brain and plays a significant role in mediating the social and emotional effects of arginine-vasopressin (AVP).[1] By selectively blocking this receptor, this compound offers a targeted approach to modulate neural circuits implicated in various neuropsychiatric disorders. In vivo electrophysiology is a critical technique to directly measure how this modulation impacts neuronal function and network dynamics in real-time within a living organism.[3][4]
Signaling Pathway of this compound
The V1a receptor is a Gq-coupled GPCR. Upon binding of its endogenous ligand, arginine-vasopressin (AVP), the receptor activates Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates Protein Kinase C (PKC). This cascade leads to a variety of downstream cellular effects, including neuronal excitation.
This compound acts as a competitive antagonist at the V1a receptor, preventing AVP from binding and thereby inhibiting this entire downstream signaling cascade. This blockade is expected to reduce the excitatory drive in neurons expressing V1a receptors.
Experimental Protocol
This protocol provides a generalized framework for investigating the effects of this compound on neuronal activity in anesthetized or awake, freely moving rodents.[5][6] It should be adapted based on the specific research question, target brain region, and institutional animal care guidelines.
Materials and Reagents
-
This compound
-
Vehicle solution (e.g., saline, DMSO, cyclodextrin-based solution)
-
Anesthetics (e.g., Isoflurane (B1672236), Ketamine/Xylazine)
-
Analgesics
-
Sterile surgical tools
-
Stereotaxic frame
-
High-impedance microelectrodes or multi-electrode arrays (e.g., silicon probes)
-
Electrophysiology data acquisition system (e.g., Open Ephys, Plexon)
-
Perfusion pump and solutions (for post-mortem verification)
Surgical Procedure (Chronic Implantation)
-
Anesthesia: Anesthetize the animal using an approved protocol (e.g., isoflurane inhalation).[6] Confirm proper anesthetic depth by checking for the absence of a pedal withdrawal reflex.
-
Stereotaxic Mounting: Secure the animal in a stereotaxic frame. Apply ophthalmic ointment to prevent eye dryness.
-
Surgical Preparation: Shave the scalp, and sterilize the area with alternating scrubs of povidone-iodine and ethanol. Make a midline incision to expose the skull.
-
Craniotomy: Using a dental drill, create a small craniotomy over the target brain region (e.g., amygdala, prefrontal cortex). Carefully remove the dura mater to expose the brain surface.
-
Electrode Implantation: Slowly lower the microelectrode array to the predetermined stereotaxic coordinates.
-
Anchoring and Closing: Secure the implant to the skull using dental cement and anchor screws. Suture the scalp incision around the implant.
-
Post-operative Care: Administer analgesics as per veterinary guidelines. Allow the animal to recover for 7-10 days before starting experiments.
This compound Administration and Recording
-
Habituation: For awake, freely moving recordings, habituate the animal to the recording chamber and tethering cable for several days prior to the experiment.
-
Baseline Recording: Connect the implanted electrode to the acquisition system and record baseline neuronal activity for a stable period (e.g., 15-30 minutes).[7]
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal (i.p.) injection, oral gavage). A reported effective dose in behavioral studies is 1.5 mg/kg.[1] Dose-response curves should be established for electrophysiological effects.
-
Post-Administration Recording: Continue recording for a prolonged period (e.g., 60-120 minutes) to capture the full time-course of the drug's effects.[7]
-
Data Acquisition: Record both single-unit activity (spikes) and local field potentials (LFPs). Use appropriate filtering and sampling rates (e.g., 30 kHz for spikes, 1 kHz for LFPs).
Histological Verification
After the final recording session, perfuse the animal transcardially with saline followed by 4% paraformaldehyde. Extract the brain and perform histological sectioning and staining to verify the electrode placement.
Hypothetical Data Presentation
The following tables represent plausible data from an experiment investigating the effect of this compound on neuronal activity in a brain region rich in V1a receptors.
Table 1: Effect of this compound on Single-Unit Firing Rate
| Treatment Group | N (Units) | Baseline Firing Rate (Hz) | Post-Injection Firing Rate (Hz) | % Change |
|---|---|---|---|---|
| Vehicle | 52 | 5.4 ± 0.8 | 5.2 ± 0.7 | -3.7% |
| This compound (1.5 mg/kg) | 61 | 5.9 ± 1.1 | 3.1 ± 0.6* | -47.5% |
| This compound (5.0 mg/kg) | 58 | 5.6 ± 0.9 | 1.9 ± 0.4** | -66.1% |
*Data are presented as Mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle.
Table 2: Effect of this compound on LFP Power Bands
| Treatment Group | Delta (1-4 Hz) | Theta (4-8 Hz) | Gamma (30-80 Hz) |
|---|---|---|---|
| Vehicle | |||
| Baseline Power (µV²) | 150.3 ± 12.1 | 75.6 ± 8.2 | 25.1 ± 3.4 |
| Post-Injection Power (µV²) | 148.9 ± 11.5 | 77.1 ± 7.9 | 24.8 ± 3.1 |
| This compound (5.0 mg/kg) | |||
| Baseline Power (µV²) | 155.8 ± 14.3 | 72.4 ± 9.1 | 26.3 ± 4.0 |
| Post-Injection Power (µV²) | 185.2 ± 15.0* | 60.1 ± 8.5 | 15.7 ± 2.5* |
*Data are presented as Mean ± SEM. p < 0.05 compared to baseline.
Conclusion
The protocol and data presented here provide a robust framework for investigating the neurophysiological effects of the V1a antagonist this compound. By blocking AVP-mediated excitatory signaling, this compound is hypothesized to reduce neuronal firing rates and alter network oscillations, particularly by decreasing gamma-band power associated with local circuit activity and potentially increasing low-frequency delta power. These electrophysiological signatures can serve as crucial biomarkers for understanding the mechanism of action of this compound and for the development of novel therapeutics targeting the vasopressin system.[5]
References
- 1. Discovery and Characterization of this compound, a Potent, Selective, and Orally Bioavailable V1a Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. muriphys.com [muriphys.com]
- 4. criver.com [criver.com]
- 5. benchchem.com [benchchem.com]
- 6. A protocol for simultaneous in vivo juxtacellular electrophysiology and local pharmacological manipulation in mouse cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo Electrophysiology Protocol [protocols.io]
Application Notes and Protocols: RGH-122 for the Investigation of Maternal Behavior in Rodents
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols describe a hypothetical use of RGH-122 for the investigation of maternal behavior in rodents. This compound is a potent and selective vasopressin V1a receptor antagonist that has been primarily characterized for its effects on social behavior in the context of neuropsychiatric conditions.[1][2] To date, no published studies have specifically investigated the effects of this compound on maternal behavior. The proposed application is based on the established role of the vasopressin V1a receptor in regulating maternal care and aggression in rodents.
Introduction
Maternal behavior in rodents is a complex repertoire of actions essential for offspring survival, including nest building, pup retrieval, licking and grooming, and nursing. This behavior is regulated by a variety of hormones and neuropeptides. Arginine vasopressin (AVP) has emerged as a key modulator of social behaviors, including maternal care and aggression, primarily through its interaction with the V1a receptor.[3][4][5]
Studies have shown that central administration of AVP or manipulation of V1a receptor activity can significantly alter maternal responses. For instance, central administration of a V1a receptor antagonist has been found to increase maternal aggression while decreasing maternal care behaviors in lactating rats.[6] Furthermore, V1a receptors in specific brain regions, such as the medial preoptic area (MPOA) and the bed nucleus of the stria terminalis (BNST), are critically involved in the regulation of maternal care and aggression, respectively.[7] V1a receptor antagonism has also been demonstrated to impair maternal memory, the ability of a dam to retain her maternal responsiveness after a period of separation from her pups.[8][9]
This compound is a novel, potent, selective, and orally bioavailable V1a receptor antagonist.[1][2] Its ability to cross the blood-brain barrier and its demonstrated efficacy in modulating social behavior in rodent models make it a valuable tool for investigating the role of the V1a receptor in complex behaviors.[1] These application notes provide a hypothetical framework and detailed protocols for utilizing this compound to dissect the role of the V1a receptor in the neurobiology of maternal behavior in rodents.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the vasopressin V1a receptor signaling pathway and a proposed experimental workflow for investigating the effects of this compound on maternal behavior.
Data Presentation
The following table summarizes hypothetical quantitative data from the proposed experiments to illustrate the potential effects of this compound on maternal behavior.
| Behavioral Parameter | Vehicle Control (Mean ± SEM) | This compound (1.5 mg/kg) (Mean ± SEM) | This compound (5 mg/kg) (Mean ± SEM) |
| Pup Retrieval | |||
| Latency to retrieve first pup (s) | 35 ± 5 | 55 ± 7 | 80 ± 10** |
| Time to retrieve all pups (s) | 120 ± 15 | 180 ± 20 | 250 ± 25 |
| Nest Building | |||
| Nest quality score (1-5) | 4.2 ± 0.3 | 3.1 ± 0.4* | 2.5 ± 0.5 |
| Nursing Behavior | |||
| Time spent nursing (% of observation) | 65 ± 5 | 50 ± 6 | 40 ± 7** |
| Maternal Aggression | |||
| Latency to attack intruder (s) | 90 ± 10 | 60 ± 8 | 45 ± 6 |
| Number of attacks | 8 ± 2 | 15 ± 3* | 22 ± 4 |
| *p < 0.05, **p < 0.01 compared to Vehicle Control. |
Experimental Protocols
4.1. Animal Model
-
Species: Sprague-Dawley rats
-
Sex: Primiparous females
-
Age: 10-12 weeks at the time of parturition
-
Housing: Individually housed in standard maternity cages with nesting material. Maintained on a 12:12 hour light/dark cycle with ad libitum access to food and water.
4.2. This compound Preparation and Administration
-
Formulation: this compound can be suspended in a vehicle such as 0.5% methylcellulose (B11928114) in sterile water.
-
Dosage: Based on previous studies with V1a antagonists and social behavior, a dose range of 1.5 mg/kg to 5 mg/kg is proposed.[1] A vehicle control group should always be included.
-
Administration: Oral gavage is a suitable route for this compound. Administration should occur at a consistent time each day, approximately 60 minutes before behavioral testing to allow for drug absorption and distribution.
4.3. Key Experimental Methodologies
4.3.1. Pup Retrieval Test
-
On postpartum day 5, remove the dam from the home cage and place her in a temporary holding cage.
-
Remove the pups from the nest and place them in a warmed container.
-
Scatter the pups around the periphery of the home cage, away from the nest.
-
Return the dam to the home cage and start a timer.
-
Record the latency to retrieve the first pup and the total time taken to retrieve all pups back to the nest.
-
The test is concluded once all pups are returned to the nest or after a maximum of 15 minutes.
4.3.2. Nest Building Assessment
-
Provide a standard amount of nesting material (e.g., 5 grams of cotton nesting squares) to each cage 24 hours before parturition.
-
On postpartum day 6, assess the quality of the nest using a standardized rating scale (e.g., 1 = no nest, material scattered; 5 = a well-defined, cup-shaped nest that completely surrounds the pups).
-
Two independent observers, blind to the experimental conditions, should score the nests.
4.3.3. Nursing Behavior Observation
-
On postpartum day 7, observe the dam in her home cage for a 60-minute period.
-
Record the total time the dam spends in a nursing posture (kyphosis or lying on her side over the pups).
-
Express the nursing time as a percentage of the total observation period.
4.3.4. Maternal Aggression Test
-
On postpartum day 8, introduce a novel male intruder into the dam's home cage.
-
Observe the interaction for a period of 10 minutes.
-
Record the latency to the first attack, the total number of attacks, and the cumulative duration of aggressive behaviors (e.g., biting, lunging, pinning).
-
Remove the intruder at the end of the test.
4.4. Statistical Analysis
Data from the behavioral tests should be analyzed using appropriate statistical methods, such as one-way ANOVA followed by post-hoc tests (e.g., Tukey's or Dunnett's test) to compare the different treatment groups. A p-value of less than 0.05 is typically considered statistically significant.
Conclusion
The proposed application of this compound provides a framework for investigating the role of the vasopressin V1a receptor in the complex regulation of maternal behavior. By systematically evaluating the effects of this potent and selective antagonist on key maternal care and aggressive behaviors, researchers can gain valuable insights into the neurochemical mechanisms underlying this critical aspect of social neuroscience. The detailed protocols and hypothetical data presented here serve as a guide for designing and interpreting such studies, with the ultimate goal of advancing our understanding of the neurobiology of motherhood.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Characterization of this compound, a Potent, Selective, and Orally Bioavailable V1a Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Maternal aggression in rodents: brain oxytocin and vasopressin mediate pup defence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brain vasopressin signaling modulates aspects of maternal behavior in lactating rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxytocin, Vasopressin, and Social Behavior: From Neural Circuits to Clinical Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Central actions of arginine vasopressin and a V1a receptor antagonist on maternal aggression, maternal behavior, and grooming in lactating rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Maternal behaviour is associated with vasopressin release in the medial preoptic area and bed nucleus of the stria terminalis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Arginine Vasopressin V1a Receptor Antagonist Impairs Maternal Memory in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Arginine vasopressin V1a receptor antagonist impairs maternal memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Brain Penetration and Distribution of RGH-122
For Researchers, Scientists, and Drug Development Professionals
Introduction
RGH-122 is a potent and selective antagonist of the vasopressin V1a receptor, which is a promising target for the treatment of various neuropsychiatric conditions.[1][2] The efficacy of this compound in the central nervous system (CNS) is contingent upon its ability to cross the blood-brain barrier (BBB) and achieve therapeutic concentrations at its site of action. These application notes provide a comprehensive overview and detailed protocols for a multi-tiered approach to assess the brain penetration and distribution of this compound.
The assessment of CNS penetration is a critical step in the development of drugs targeting the brain.[3][4] A combination of in silico, in vitro, and in vivo methods is recommended to build a robust understanding of a compound's ability to enter and distribute within the brain.[4][5]
Methodologies for Assessing Brain Penetration
A thorough evaluation of this compound brain penetration should follow a tiered approach, progressing from predictive models to complex in vivo studies.
Tier 1: In Silico and In Vitro Assessment
Before embarking on resource-intensive in vivo studies, initial predictions of BBB permeability can be made using computational models and simple in vitro assays.
-
In Silico Prediction: Physicochemical properties such as molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors can be calculated to predict the likelihood of passive diffusion across the BBB.
-
In Vitro Permeability Assays:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay provides a preliminary assessment of a compound's passive permeability across an artificial membrane.
-
Cell-Based Assays (e.g., MDCK-MDR1): Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (which codes for P-glycoprotein, a key efflux transporter at the BBB) are used to assess both passive permeability and the potential for active efflux. An efflux ratio greater than 2 is generally indicative of active efflux.[5]
-
Table 1: Hypothetical In Silico and In Vitro Data for this compound
| Parameter | Value | Method | Implication for Brain Penetration |
| Molecular Weight (Da) | < 500 | In Silico | Favorable for passive diffusion |
| logP | 2.0 - 4.0 | In Silico | Optimal lipophilicity for BBB crossing |
| Polar Surface Area (Ų) | < 90 | In Silico | Favorable for passive diffusion |
| H-Bond Donors | < 3 | In Silico | Favorable for passive diffusion |
| H-Bond Acceptors | < 7 | In Silico | Favorable for passive diffusion |
| PAMPA Permeability (Pe) | > 4 x 10⁻⁶ cm/s | In Vitro | High passive permeability |
| MDCK-MDR1 Papp (A→B) | > 10 x 10⁻⁶ cm/s | In Vitro | High apparent permeability |
| MDCK-MDR1 Efflux Ratio | < 2.0 | In Vitro | Not a significant substrate for P-gp |
Tier 2: In Vivo Assessment
In vivo studies in animal models are essential to definitively determine the extent of brain penetration and distribution.
-
In Situ Brain Perfusion: This technique allows for the precise measurement of the rate of transport across the BBB under controlled conditions, providing a direct measure of the brain uptake clearance.[6][7]
-
Microdialysis: This method measures the unbound concentration of this compound in the brain extracellular fluid (ECF) of freely moving animals over time.[8][9][10][11][12] This is considered the gold standard for determining the pharmacologically active concentration in the brain.[9]
-
Autoradiography: Following administration of radiolabeled this compound, this imaging technique provides a detailed visualization of the drug's distribution across different brain regions.[13][14][15][16][17]
-
Positron Emission Tomography (PET): If a suitable radiolabeled version of this compound can be synthesized, PET imaging offers a non-invasive method to quantify its uptake and distribution in the living brain over time.[18][19][20][21][22]
Table 2: Hypothetical In Vivo Brain Penetration Data for this compound
| Parameter | Value | Method | Interpretation |
| Brain Uptake Clearance (Kin) | 10 - 20 µL/min/g | In Situ Brain Perfusion | Moderate to high rate of BBB transport |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | 0.5 - 1.5 | Microdialysis | Efficient penetration to the site of action |
| Total Brain-to-Plasma Ratio (Kp) | 2.0 - 5.0 | Brain Homogenate Analysis | Significant overall brain exposure |
| Regional Distribution | High in Amygdala, Hippocampus | Autoradiography/PET | Correlates with V1a receptor localization |
Experimental Protocols
Protocol for In Situ Brain Perfusion in Rats
This protocol is adapted from established methods to determine the rate of this compound transport across the BBB.[6][7]
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer, pH 7.4, gassed with 95% O₂/5% CO₂)
-
This compound solution in perfusion buffer
-
Syringe pump
-
Surgical instruments
Procedure:
-
Anesthetize the rat and expose the common carotid artery.
-
Ligate the external carotid artery and insert a cannula into the common carotid artery.
-
Begin perfusion with the buffer at a constant rate (e.g., 10 mL/min) to wash out the blood.
-
Switch to the perfusion buffer containing a known concentration of this compound and a vascular space marker (e.g., [¹⁴C]-sucrose).
-
Perfuse for a short, defined period (e.g., 30, 60, 120 seconds).
-
Decapitate the animal, remove the brain, and dissect the perfused hemisphere.
-
Homogenize the brain tissue and determine the concentration of this compound and the vascular marker using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the brain uptake clearance (Kin) using the appropriate formula.
Protocol for Brain Microdialysis in Rats
This protocol allows for the continuous sampling of unbound this compound in the brain ECF.[8][9][10][11][12]
Materials:
-
Male Sprague-Dawley rats with surgically implanted guide cannulae targeting a specific brain region (e.g., prefrontal cortex).
-
Microdialysis probes
-
Syringe pump
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
LC-MS/MS system for analysis
Procedure:
-
Insert a microdialysis probe through the guide cannula into the brain of an awake, freely-moving rat.
-
Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period (e.g., 1-2 hours).
-
Administer this compound (e.g., intravenously or orally).
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into a fraction collector.
-
Simultaneously, collect blood samples at corresponding time points.
-
Separate plasma from the blood samples.
-
Analyze the concentration of this compound in the dialysate and plasma samples using LC-MS/MS.
-
Calculate the unbound brain-to-plasma concentration ratio (Kp,uu) at steady-state or from the ratio of the area under the curve (AUC) for brain and plasma.
Protocol for Quantitative Autoradiography
This protocol provides a visual and quantitative assessment of this compound distribution in the brain.[13][14][15][16][17]
Materials:
-
Radiolabeled this compound (e.g., with ³H or ¹⁴C)
-
Male Sprague-Dawley rats
-
Cryostat
-
Phosphor imaging plates or autoradiographic film
-
Image analysis software
Procedure:
-
Administer a single dose of radiolabeled this compound to the rats.
-
At a predetermined time point, euthanize the animals and perfuse with saline to remove blood from the brain.
-
Rapidly remove the brain and freeze it in isopentane (B150273) cooled with dry ice.
-
Section the frozen brain into thin slices (e.g., 20 µm) using a cryostat.
-
Mount the brain sections onto microscope slides.
-
Expose the slides to a phosphor imaging plate or autoradiographic film for a sufficient duration.
-
Develop the film or scan the imaging plate to obtain an image of the radiolabel distribution.
-
Quantify the signal intensity in different brain regions using image analysis software and a standard curve.
Visualization of Workflows and Pathways
V1a Receptor Signaling Pathway
Caption: Simplified V1a receptor signaling pathway, antagonized by this compound.
Experimental Workflow for Brain Penetration Assessment
Caption: Tiered experimental workflow for assessing this compound brain penetration.
References
- 1. Discovery and Characterization of this compound, a Potent, Selective, and Orally Bioavailable V1a Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. An in situ brain perfusion technique to study cerebrovascular transport in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Situ Brain Perfusion Technique | Springer Nature Experiments [experiments.springernature.com]
- 8. What Is Brain Microdialysis and Its Application in PK Studies for CNS Drugs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Cerebral microdialysis in clinical studies of drugs: pharmacokinetic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The use of microdialysis in CNS drug delivery studies. Pharmacokinetic perspectives and results with analgesics and antiepileptics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drugs in the brain--cellular imaging with receptor microscopic autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Imaging Technologies for Cerebral Pharmacokinetic Studies: Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mikekuhar2024.com [mikekuhar2024.com]
- 17. Video: Autoradiography as a Simple and Powerful Method for Visualization and Characterization of Pharmacological Targets [jove.com]
- 18. PET as a Translational Tool in Drug Development for Neuroscience Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. axisimagingnews.com [axisimagingnews.com]
- 20. geneonline.com [geneonline.com]
- 21. m.youtube.com [m.youtube.com]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for Long-Term Behavioral Studies of RGH-122
For Researchers, Scientists, and Drug Development Professionals
Introduction
RGH-122 is a potent and selective antagonist of the vasopressin 1a (V1a) receptor.[1][2] The V1a receptor is a key mediator of the social and emotional effects of arginine-vasopressin (AVP), making it a promising therapeutic target for various neuropsychiatric conditions.[1][2] Preclinical studies have demonstrated that this compound can enhance social preference in a 3-chamber social preference test in rodents, with a lowest effective dose of 1.5 mg/kg.[1][2]
While these initial findings are promising, there is currently a lack of publicly available data on the long-term effects of this compound administration in behavioral studies. Long-term studies are crucial for understanding the sustained efficacy, potential for tolerance or sensitization, and the broader behavioral profile of a novel compound. This document provides a comprehensive guide for researchers interested in investigating the long-term behavioral effects of this compound. It includes a hypothetical experimental design, detailed protocols for a battery of relevant behavioral assays, and visualizations to guide the experimental workflow.
Hypothetical Long-Term Experimental Design
This section outlines a potential experimental design for a long-term behavioral study of this compound in a rodent model (e.g., mice or rats). The specific parameters would need to be optimized based on preliminary dose-finding and pharmacokinetic studies.
Objective: To assess the effects of chronic this compound administration on cognitive function, anxiety-like behavior, depressive-like behavior, and social behavior.
Experimental Groups:
-
Vehicle Control (e.g., saline or appropriate vehicle for this compound)
-
This compound Low Dose (e.g., 1.5 mg/kg)
-
This compound Medium Dose (e.g., 5 mg/kg)
-
This compound High Dose (e.g., 15 mg/kg)
Administration:
-
Route: Oral gavage or subcutaneous injection (based on compound formulation and bioavailability).
-
Frequency: Once daily.
-
Duration: 28 days.
Behavioral Testing Battery: A battery of tests should be performed during the last week of treatment to assess different behavioral domains. The order of testing should be from least stressful to most stressful to minimize carry-over effects.
-
Week 4, Day 1-2: Morris Water Maze (Cognition: spatial learning and memory)
-
Week 4, Day 3: Elevated Plus Maze (Anxiety-like behavior)
-
Week 4, Day 4: 3-Chamber Social Preference Test (Social behavior)
-
Week 4, Day 5: Forced Swim Test (Depressive-like behavior)
Data Presentation: All quantitative data from the behavioral assays should be summarized in clearly structured tables for easy comparison between the different treatment groups.
Table 1: Hypothetical Data Summary from Morris Water Maze
| Group | Escape Latency (s) - Day 1 | Escape Latency (s) - Day 4 | Time in Target Quadrant (s) - Probe Trial |
| Vehicle | 55 ± 5 | 20 ± 3 | 25 ± 4 |
| This compound (1.5 mg/kg) | 53 ± 6 | 18 ± 2 | 28 ± 3 |
| This compound (5 mg/kg) | 50 ± 4 | 15 ± 3 | 35 ± 5 |
| This compound (15 mg/kg) | 48 ± 5 | 14 ± 2 | 38 ± 4 |
Table 2: Hypothetical Data Summary from Elevated Plus Maze
| Group | Time in Open Arms (%) | Open Arm Entries (%) |
| Vehicle | 20 ± 3 | 30 ± 5 |
| This compound (1.5 mg/kg) | 25 ± 4 | 35 ± 6 |
| This compound (5 mg/kg) | 35 ± 5 | 45 ± 7 |
| This compound (15 mg/kg) | 40 ± 6 | 50 ± 8 |
Table 3: Hypothetical Data Summary from 3-Chamber Social Preference Test
| Group | Time in Stranger Chamber (s) | Time in Empty Chamber (s) | Sociability Index |
| Vehicle | 150 ± 20 | 80 ± 15 | 0.30 ± 0.05 |
| This compound (1.5 mg/kg) | 180 ± 25 | 70 ± 10 | 0.44 ± 0.06 |
| This compound (5 mg/kg) | 220 ± 30 | 60 ± 12 | 0.57 ± 0.08 |
| This compound (15 mg/kg) | 240 ± 28 | 55 ± 10 | 0.61 ± 0.07 |
Table 4: Hypothetical Data Summary from Forced Swim Test
| Group | Immobility Time (s) |
| Vehicle | 120 ± 15 |
| This compound (1.5 mg/kg) | 110 ± 12 |
| This compound (5 mg/kg) | 90 ± 10 |
| This compound (15 mg/kg) | 80 ± 8 |
Experimental Protocols
Morris Water Maze (MWM)
The MWM test assesses hippocampal-dependent spatial learning and memory.[3]
Materials:
Protocol:
-
Acclimation: Handle mice for 3-5 days prior to testing.[5]
-
Setup: Fill the tank with water at 21°C.[3] Ensure distal cues are visible from within the maze.[4]
-
Training (4 days, 4 trials/day):
-
Gently place the mouse into the water facing the tank wall at one of four predetermined start locations (N, S, E, W).[6][7]
-
Allow the mouse to swim and find the hidden platform for a maximum of 60 or 90 seconds.[3][7]
-
If the mouse fails to find the platform, guide it to the platform and allow it to remain there for 30 seconds.[3]
-
The inter-trial interval should be consistent (e.g., 10-15 minutes).[6]
-
-
Probe Trial (Day 5):
Elevated Plus Maze (EPM)
The EPM is used to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[5][8]
Materials:
-
Plus-shaped maze with two open arms and two closed arms, elevated from the floor (e.g., 50-80 cm).[8][9]
Protocol:
-
Acclimation: Acclimate the mouse to the testing room for at least 30 minutes before the test.[9]
-
Procedure:
-
Cleaning: Clean the maze thoroughly between each animal to remove olfactory cues.[5][10]
3-Chamber Social Preference Test
This test assesses social preference and novelty seeking in rodents.
Materials:
-
A three-chambered apparatus.
-
Two small, transparent cylinders or wire cages to hold stranger mice.
Protocol:
-
Habituation (10 minutes): Place the test mouse in the central chamber and allow it to explore all three chambers freely.
-
Sociability Phase (10 minutes):
-
Place an unfamiliar "stranger" mouse in one of the side chambers, enclosed in a cylinder.
-
Leave the other side chamber empty with an identical empty cylinder.
-
Place the test mouse back in the central chamber and allow it to explore all three chambers.
-
Record the time spent in each chamber and sniffing each cylinder.
-
-
Social Novelty Phase (10 minutes):
-
Introduce a second, novel stranger mouse into the previously empty cylinder.
-
The test mouse now has a choice between the familiar stranger and the novel stranger.
-
Record the time spent in each chamber and sniffing each cylinder.
-
Forced Swim Test (FST)
The FST is a test used to assess depressive-like behavior, also referred to as behavioral despair.[12][13]
Materials:
Protocol:
-
Acclimation: Acclimate the animals to the testing room for at least 30 minutes.[12]
-
Procedure:
-
Fill the cylinder with water to a depth where the mouse cannot touch the bottom with its hind legs.[12]
-
Gently place the mouse into the water-filled cylinder for a 6-minute session.[12]
-
The first 2 minutes are typically considered a pre-test or habituation period.[12]
-
Record the total duration of immobility during the last 4 minutes of the test. Immobility is defined as the lack of movement other than that necessary to keep the head above water.[14]
-
-
Post-Test Care: After the test, remove the mouse from the water, dry it gently, and place it in a warm holding cage before returning it to its home cage.[14]
Visualizations
Signaling Pathway
Caption: V1a receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow
Caption: Workflow for a long-term behavioral study of this compound.
Morris Water Maze Protocol
Caption: Morris Water Maze experimental protocol workflow.
Elevated Plus Maze Protocol
Caption: Elevated Plus Maze experimental protocol workflow.
References
- 1. Discovery and Characterization of this compound, a Potent, Selective, and Orally Bioavailable V1a Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mmpc.org [mmpc.org]
- 4. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 5. protocols.io [protocols.io]
- 6. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. coconote.app [coconote.app]
- 8. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mmpc.org [mmpc.org]
- 10. albany.edu [albany.edu]
- 11. behaviorcloud.com [behaviorcloud.com]
- 12. jove.com [jove.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. lasa.co.uk [lasa.co.uk]
Troubleshooting & Optimization
RGH-122 solubility issues and recommended solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals working with RGH-122. The information below addresses common solubility issues and provides recommendations for handling this V1a receptor antagonist in experimental settings.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound. What are the recommended solvents?
A1: As a novel compound, specific public solubility data for this compound is limited. For initial experiments, it is recommended to start with common organic solvents used in drug discovery. A general approach is to test solubility in a small amount of an organic solvent such as Dimethyl Sulfoxide (DMSO), Ethanol (B145695), or Methanol, followed by dilution in an aqueous buffer.[1][2] It is crucial to use anhydrous, high-purity solvents to avoid introducing contaminants that may affect the experiment.
Q2: My this compound precipitates when I dilute my stock solution into an aqueous buffer. What is causing this and how can I prevent it?
A2: This is a common issue for compounds with low aqueous solubility.[3] DMSO is a strong organic solvent, but when diluted into an aqueous medium like phosphate-buffered saline (PBS) or cell culture media, the overall polarity of the solvent system increases significantly, causing the compound to precipitate.
To prevent precipitation, consider the following strategies:
-
Lower the final concentration: The most straightforward approach is to use a lower final concentration of this compound in your aqueous solution.
-
Optimize the dilution process: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously to ensure rapid and uniform dispersion.[3]
-
Use a co-solvent: A mixture of solvents can improve solubility. Consider using a co-solvent system, such as a combination of DMSO and a less polar solvent, before dilution into the aqueous buffer.
-
Gentle warming: Gently warming the aqueous buffer to 37°C before adding the compound stock can sometimes help maintain solubility. However, be cautious as prolonged heat can degrade the compound.[3]
-
Sonication: A brief sonication in a water bath can help to break up small precipitate particles and aid in dissolution.[3]
Q3: What is the maximum concentration of DMSO that is tolerable for my cell-based assays?
A3: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant toxicity. However, it is always best to determine the specific tolerance of your cell line by running a vehicle control experiment.
Q4: Are there any alternative solubilization strategies for in vivo studies?
A4: For in vivo administration, it is often necessary to use formulations that are well-tolerated by animals. Common strategies for poorly soluble compounds include:
-
Co-solvent systems: Mixtures of solvents like polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, and ethanol are often used.[1]
-
Surfactants: Non-ionic surfactants can be used to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[4]
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, enhancing their solubility in aqueous solutions.
Solubility Data
As specific quantitative solubility data for this compound is not publicly available, the following table provides a list of common solvents used in drug discovery for initial solubility screening of novel compounds. Researchers should perform their own solubility tests to determine the optimal solvent for their specific experimental needs.
| Solvent | Polarity | Common Use in Research |
| Dimethyl Sulfoxide (DMSO) | High | Universal solvent for initial stock solutions of nonpolar compounds.[1] |
| Ethanol | High | Co-solvent for in vitro and in vivo studies.[1][2] |
| Methanol | High | Used for solubilizing a wide range of compounds for analytical purposes.[1] |
| Acetonitrile | Medium | Commonly used in chromatography and for solubilizing moderately polar compounds.[1] |
| Polyethylene Glycol (PEG) | High | Co-solvent in formulations for in vivo studies due to its low toxicity.[1] |
Experimental Protocol: Determining the Solubility of this compound
This protocol describes a general method for determining the solubility of a compound like this compound in a specific solvent.
Materials:
-
This compound
-
Selected solvent (e.g., DMSO, Ethanol, PBS)
-
Microcentrifuge tubes
-
Vortex mixer
-
Thermomixer or incubator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Method:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a microcentrifuge tube.
-
Add a known volume of the selected solvent to the tube.
-
Cap the tube tightly.
-
-
Equilibration:
-
Incubate the tubes at a constant temperature (e.g., 25°C or 37°C) with constant agitation (e.g., using a thermomixer) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.
-
-
Quantification of Solubilized Compound:
-
Carefully collect an aliquot of the clear supernatant without disturbing the pellet.
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in the selected solvent based on the measured concentration and the dilution factor.
-
Diagrams
Caption: A workflow for troubleshooting this compound solubility issues.
Caption: The signaling pathway of the V1a receptor and the antagonistic action of this compound.[5][6][7]
References
- 1. Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oakwood LabsWhat Are Organic Solvents and How Are They Utilized in the Pharmaceutical Industry? | Oakwood Labs [oakwoodlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. ccjm.org [ccjm.org]
- 6. What are the therapeutic applications for AVPR1A antagonists? [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
Optimizing RGH-122 Dosage for Behavioral Experiments in Rats: A Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of RGH-122 in rat behavioral experiments. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and orally bioavailable antagonist of the vasopressin 1a (V1a) receptor.[1][2] The V1a receptor is a G-protein coupled receptor (GPCR) that, when activated by its endogenous ligand arginine vasopressin (AVP), couples to Gq/11 proteins. This activation initiates a downstream signaling cascade involving phospholipase C (PLC), which leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[3][4][5][6] These second messengers ultimately increase intracellular calcium levels and activate protein kinase C (PKC), leading to various cellular responses.[4][6] By blocking the V1a receptor, this compound inhibits these downstream effects of AVP.
Q2: What is a recommended starting dose for this compound in rat behavioral experiments?
Based on available preclinical data, a starting dose of 1.5 mg/kg administered orally has been shown to be effective in enhancing social preference in a three-chamber social preference test in a rat model of autism.[1][2] It is crucial to note that this is the lowest effective dose reported in a single behavioral paradigm. Optimal dosage will likely vary depending on the specific behavioral test, the rat strain, and the desired therapeutic effect. A thorough dose-response study is highly recommended to determine the optimal dose for your specific experimental conditions.
Q3: How should this compound be administered?
This compound is characterized as an orally bioavailable compound.[1][2] Therefore, oral gavage is a suitable and clinically relevant route of administration. Intraperitoneal (IP) injection is another common route for preclinical studies and may offer different pharmacokinetic profiles, such as a faster onset or higher peak plasma concentration. However, specific comparative pharmacokinetic data for oral versus IP administration of this compound in rats is not currently available in the public domain. The choice of administration route should be guided by the specific aims of the experiment and consistency with previous literature if applicable.
Q4: Are there any known side effects of this compound in rats?
Currently, there is no publicly available safety pharmacology or toxicology data specifically for this compound in rats. When conducting dose-response studies, it is essential to carefully monitor animals for any signs of adverse effects, such as changes in motor activity, grooming, feeding, or any signs of distress. Establishing a maximum tolerated dose (MTD) is a critical step in any new compound evaluation.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No observable behavioral effect at the 1.5 mg/kg dose. | Suboptimal Dose: The effective dose may be higher for the specific behavioral paradigm or rat strain being used. | 1. Conduct a Dose-Response Study: Test a range of doses (e.g., 1, 3, 10, 30 mg/kg) to establish a dose-response curve for the desired behavioral outcome. 2. Consider Administration Route: If using oral gavage, consider that first-pass metabolism may be a factor. While this compound is orally bioavailable, IP injection might lead to higher systemic exposure. However, without direct comparative data, this should be tested empirically. |
| Timing of Behavioral Testing: The peak effect of the compound may not align with the timing of your behavioral test. | 1. Conduct a Time-Course Study: Administer a single dose of this compound and measure the behavioral response at different time points post-administration (e.g., 30, 60, 90, 120 minutes) to determine the time to peak effect. | |
| Variability in Drug Administration: Inconsistent administration technique can lead to variable dosing. | 1. Standardize Procedures: Ensure all personnel are properly trained and use a consistent technique for oral gavage or IP injection. For oral gavage, ensure the compound is fully delivered to the stomach. | |
| High variability in behavioral data between animals. | Individual Differences: Biological variability in drug metabolism and receptor sensitivity is common. | 1. Increase Sample Size: A larger number of animals per group can help to overcome individual variability and increase statistical power. 2. Use a Homogeneous Population: Use rats of the same age, sex, and from the same vendor to minimize inter-individual differences. |
| Environmental Factors: Stress from handling, novel environments, or inconsistent testing conditions can significantly impact behavior. | 1. Proper Acclimation: Acclimate rats to the testing room and apparatus for a sufficient period before the experiment. 2. Consistent Handling: Handle all animals in the same gentle manner. 3. Controlled Environment: Maintain consistent lighting, temperature, and noise levels during testing. | |
| Unexpected or adverse behavioral effects observed (e.g., sedation, hyperactivity, stereotypy). | Dose is too high: The observed effects may be off-target or signs of toxicity at higher concentrations. | 1. Lower the Dose: Immediately reduce the dose in subsequent experiments. 2. Careful Observation: During dose-finding studies, meticulously observe animals for any abnormal behaviors to identify the maximum tolerated dose. |
| Off-Target Effects: The compound may have effects on other receptors or systems at higher concentrations. | 1. Consult Literature on V1a Antagonists: Review literature on other V1a antagonists for potential class-wide off-target effects. |
Data Presentation
Table 1: Summary of this compound and other V1a Antagonist Dosages in Rodent Behavioral Studies
| Compound | Species | Behavioral Test | Effective Dose(s) | Administration Route | Reference |
| This compound | Rat | Three-Chamber Social Preference | 1.5 mg/kg (lowest effective dose) | Oral | [1][2] |
| V1a Antagonist (unspecified) | Rat | Reversal of social behavior deficits in a valproate model of autism | Chronic treatment (3 weeks) | Not specified | [7] |
| d(CH2)5Tyr(Me)AVP | Rat | Impairment of maternal memory | 1.25 and 12.5 ng/hr (intracerebroventricular) | Osmotic minipump | [7] |
Note: Data on other V1a antagonists are provided for context and may not be directly transferable to this compound.
Experimental Protocols
Three-Chamber Social Interaction Test for Rats
This test assesses sociability and preference for social novelty.
Apparatus: A three-chambered box made of clear polycarbonate. The dividing walls have openings to allow free movement between chambers. Small, wire cages are used to contain the "stranger" rats.
Procedure:
-
Habituation (10 minutes): The experimental rat is placed in the center chamber and allowed to freely explore all three empty chambers.
-
Sociability Phase (10 minutes): An unfamiliar "stranger 1" rat is placed in one of the wire cages in a side chamber. An empty wire cage is placed in the opposite side chamber. The experimental rat is placed in the center chamber, and the time spent in each chamber and time spent sniffing each wire cage is recorded. A healthy rat is expected to spend more time in the chamber with the stranger rat.
-
Social Novelty Phase (10 minutes): A new, unfamiliar "stranger 2" rat is placed in the previously empty wire cage. The experimental rat is again placed in the center chamber, and the time spent interacting with the now-familiar "stranger 1" and the novel "stranger 2" is recorded. Typically, rats will spend more time with the novel stranger.
Elevated Plus Maze (EPM) for Rats
This test is used to assess anxiety-like behavior.
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
Procedure:
-
Acclimation: Allow the rat to acclimate to the testing room for at least 30-60 minutes before the test.
-
Test (5 minutes): The rat is placed in the center of the maze, facing an open arm. The time spent in the open arms versus the closed arms is recorded. An increase in the time spent in the open arms is indicative of an anxiolytic effect.
Resident-Intruder Test for Rats
This paradigm is used to study aggressive and social behaviors.
Apparatus: The home cage of the "resident" rat.
Procedure:
-
Housing: Male rats are individually housed for a period to establish residency. Often, a female is housed with the male and removed shortly before the test to enhance territoriality.
-
Test (10-15 minutes): An unfamiliar "intruder" male rat of similar size is introduced into the resident's home cage.
-
Behavioral Scoring: The latency to the first attack, the number of attacks, and the duration of aggressive behaviors (e.g., biting, wrestling) and social behaviors (e.g., sniffing, grooming) are recorded.
Mandatory Visualizations
Signaling Pathway of the V1a Receptor
Caption: V1a receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Dose-Response Study
Caption: A logical workflow for conducting a dose-response study with this compound.
References
- 1. Elevated plus maze protocol [protocols.io]
- 2. Discovery and Characterization of this compound, a Potent, Selective, and Orally Bioavailable V1a Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. scbt.com [scbt.com]
- 5. Controlled and Cardiac-Restricted Overexpression of the Arginine Vasopressin V1A Receptor Causes Reversible Left Ventricular Dysfunction Through Gαq-Mediated Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arginine vasopressin V1a receptor antagonist impairs maternal memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Off-Target Effects of RGH-122 In Vivo
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and investigating the potential off-target effects of RGH-122, a V1a receptor antagonist, in in vivo experiments. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective antagonist of the vasopressin V1a receptor.[1][2] The V1a receptor is a G protein-coupled receptor (GPCR) that, upon binding to its endogenous ligand arginine vasopressin (AVP), activates the Gq/11 signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade is involved in various physiological processes, including vasoconstriction, social behavior, and stress responses.[3][4][5]
Q2: Are there any publicly documented off-target effects of this compound?
Currently, there is no specific information available in the public domain detailing known off-target effects of this compound. As with any small molecule inhibitor, the potential for off-target interactions exists and should be empirically evaluated.
Q3: My in vivo study with this compound is showing an unexpected phenotype. How can I determine if this is an off-target effect?
Observing an unexpected phenotype is a common challenge in in vivo studies. Here’s a logical workflow to begin troubleshooting:
References
- 1. benchchem.com [benchchem.com]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
Troubleshooting inconsistent results in RGH-122 social behavior assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in social behavior assays involving the V1a receptor antagonist, RGH-122.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in the sociability index in the three-chamber test with this compound. What are the potential causes?
A1: High variability in the three-chamber social interaction test can stem from several factors. Environmental stressors such as inconsistent lighting, unexpected noises, or strong odors can significantly impact rodent behavior.[1][2] Ensure the testing room is isolated, soundproof, and has standardized dim lighting.[3] The handling of the mice is another critical factor; non-aversive handling methods, such as using a tunnel for transfer instead of tail-handling, have been shown to improve performance and reduce anxiety, leading to more consistent exploratory behavior.[4][5][6][7] Additionally, the age, sex, and strain of the mice can influence social behavior, so it is crucial to use age-matched controls and consider potential sex-specific effects of this compound.[8][9][10]
Q2: In our resident-intruder test, the this compound treated animals are showing inconsistent levels of aggression. How can we standardize this assay?
A2: Inconsistent aggression in the resident-intruder paradigm can be minimized by standardizing several aspects of the protocol. The territoriality of the resident animal is key; ensure the resident has been housed in its home cage for a sufficient period to establish a territory.[11] The characteristics of the intruder are also important; intruders should be slightly smaller and unfamiliar to the resident.[12][13] To reduce variability, standardize the selection of intruders in terms of strain, age, and weight.[13] The timing of the test is also a factor, as rodents are more active during their dark cycle.[2][12] It is also recommended to screen resident mice for baseline aggression levels and select those that show consistent aggressive behavior before initiating the drug treatment study.[14]
Q3: The results of our tube test for social dominance with this compound are not stable across trials. What could be the issue?
A3: Instability in the tube test can often be resolved by ensuring proper habituation and training.[15][16] Mice need to be habituated to the tube and trained to traverse it before the actual test begins.[15][16] A stable social hierarchy within a cage is typically established over several days of testing.[16][17] Inconsistent results can arise if the hierarchy has not yet stabilized. It is recommended to conduct the test for at least five consecutive days to establish a stable rank order.[17] Ensure the tube is cleaned thoroughly between each trial to eliminate olfactory cues that could influence the behavior of the next pair of mice.[1]
Q4: Can the housing conditions of our animals affect the outcome of social behavior assays with this compound?
A4: Absolutely. Housing conditions have a profound impact on rodent social behavior.[3][18] Group housing allows for the expression of a wide range of social behaviors, but crowding can lead to stress and aggression.[18] Conversely, isolation housing can also induce behavioral changes that may confound the results of social assays.[18] Environmental enrichment within the cages has been shown to increase the repertoire of behaviors and reduce aggression.[18] It is crucial to maintain consistent housing densities and enrichment conditions for all experimental and control groups.[8]
Q5: How important is experimenter blinding in these assays?
A5: Experimenter blinding is critical to eliminate potential bias. The person conducting the behavioral test and analyzing the data should be unaware of the treatment groups (e.g., vehicle vs. This compound).[8] This prevents unintentional cues or biased scoring that could influence the results. If visual cues make blinding the technician impossible, the data analysis should be performed by an independent, blinded researcher.[8]
Troubleshooting Guides
Issue 1: Inconsistent Sociability in the Three-Chamber Test
| Potential Cause | Troubleshooting Steps |
| Environmental Stress | - Ensure the testing room has consistent, dim lighting and is free from drafts and sudden noises.[1] - Avoid strong scents; do not use scented cleaning products in the testing room or on the apparatus.[1][2] - Run tests during the animals' dark cycle when they are most active.[2] |
| Handling-Induced Anxiety | - Use non-aversive handling methods, such as a handling tunnel or cupping the hands, to move mice.[4][5][6][7] - Habituate the animals to the experimenter and the testing room for several days before the experiment.[10][19] |
| Subject Variability | - Use age- and sex-matched animals for all experimental groups.[8][9] - Ensure all animals are from the same vendor and have been acclimated to the facility for at least five days.[8] - Use wildtype littermates as controls whenever possible.[9] |
| Apparatus and Procedural Issues | - Thoroughly clean the three-chamber apparatus with a 70% ethanol (B145695) solution between each trial to remove olfactory cues.[1] - Ensure the wire cages for the stranger mice are identical and allow for sensory interaction without direct physical contact.[20] - Counterbalance the location of the "stranger" mouse and the "novel object" across trials.[8] |
Issue 2: Variable Aggression in the Resident-Intruder Test
| Potential Cause | Troubleshooting Steps |
| Inadequate Territoriality | - House the resident male in the home cage for at least a week to establish a strong sense of territory.[11] - If the resident is pair-housed with a female, remove her about an hour before the test.[12][13] |
| Intruder Variability | - Use intruders that are consistently smaller and of a non-aggressive strain.[12][13] - Do not reuse intruders for interactions with the same resident.[13] |
| Procedural Inconsistencies | - Conduct tests during the dark phase of the light cycle.[2][12] - Screen residents for consistent aggressive behavior over several days before starting the experiment with this compound.[14] - Clearly define and consistently score aggressive behaviors (e.g., latency to first attack, number of attacks, duration of fighting).[14] |
| Experimenter Effects | - The experimenter should be consistent in their movements and minimize their presence in the room during the test. - Ensure the experimenter is blinded to the treatment groups.[8] |
Issue 3: Unstable Dominance Hierarchy in the Tube Test
| Potential Cause | Troubleshooting Steps |
| Lack of Habituation/Training | - Habituate mice to the testing room and the tube apparatus for several days before testing.[15][16] - Train mice to run through the tube from both ends.[15][16] |
| Insufficient Testing Duration | - A stable social hierarchy may take several days to form. Conduct the round-robin tests for at least 4-5 consecutive days.[16][17] |
| Olfactory Cue Contamination | - Clean the tube thoroughly with 70% ethanol between each trial to remove any scent markings.[1] |
| Inconsistent Matchups | - Use a round-robin design where every mouse is tested against every other mouse in the cage to establish a clear hierarchy.[15][17] |
Experimental Protocols
Three-Chamber Social Interaction Test
This test assesses sociability and preference for social novelty.
Methodology:
-
Habituation: The subject mouse is placed in the central chamber of a three-chambered box and allowed to explore all three chambers for 10 minutes. The entrances to the side chambers are open.
-
Sociability Test: An unfamiliar "stranger" mouse is placed in a wire cage in one of the side chambers. An identical empty wire cage is placed in the opposite chamber. The subject mouse is placed back in the center chamber and allowed to explore all three chambers for 10 minutes. The time spent in each chamber and the time spent sniffing each wire cage are recorded.[20][21]
-
Social Novelty Test: The empty wire cage is replaced with a new, "novel" stranger mouse. The now-familiar stranger mouse remains in the other side chamber. The subject mouse is again allowed to explore all three chambers for 10 minutes, and the same parameters are recorded.[21]
Data Presentation:
| Treatment Group | Time in Chamber with Stranger 1 (s) | Time in Chamber with Object (s) | Sociability Index | Time with Novel Stranger (s) | Time with Familiar Stranger (s) | Social Novelty Index |
| Vehicle Control | Mean ± SEM | Mean ± SEM | (Time_Stranger1 - Time_Object) / (Time_Stranger1 + Time_Object) | Mean ± SEM | Mean ± SEM | (Time_Novel - Time_Familiar) / (Time_Novel + Time_Familiar) |
| This compound (Dose 1) | Mean ± SEM | Mean ± SEM | (Time_Stranger1 - Time_Object) / (Time_Stranger1 + Time_Object) | Mean ± SEM | Mean ± SEM | (Time_Novel - Time_Familiar) / (Time_Novel + Time_Familiar) |
| This compound (Dose 2) | Mean ± SEM | Mean ± SEM | (Time_Stranger1 - Time_Object) / (Time_Stranger1 + Time_Object) | Mean ± SEM | Mean ± SEM | (Time_Novel - Time_Familiar) / (Time_Novel + Time_Familiar) |
Resident-Intruder Test
This assay measures aggressive and social behaviors.
Methodology:
-
Resident Acclimation: An adult male mouse (the "resident") is singly housed in a large cage for at least one week to establish territory.[11]
-
Intruder Introduction: A slightly smaller, unfamiliar male mouse (the "intruder") is introduced into the resident's cage.[12][13]
-
Behavioral Scoring: The interaction is recorded for 5-10 minutes. Key behaviors to score include latency to the first attack, number of aggressive encounters, duration of fighting, and time spent in non-aggressive social investigation.[12][14]
Data Presentation:
| Treatment Group | Latency to First Attack (s) | Number of Attacks | Total Attack Duration (s) | Social Investigation Time (s) |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Dose 1) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Dose 2) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Tube Test for Social Dominance
This test determines the social hierarchy within a group of mice.
Methodology:
-
Habituation and Training: For 2-3 days, mice are allowed to explore the tube. They are then trained to run through the tube from both ends.[15][16]
-
Testing: Two mice from the same home cage are released simultaneously into opposite ends of a narrow, transparent tube.[15][22]
-
Determining Dominance: The mouse that forces the other to retreat and back out of the tube is considered the "winner" of that trial.[15][22] If neither mouse retreats within 2 minutes, it is recorded as a draw.[15]
-
Round-Robin: This is repeated in a round-robin format until every mouse has competed against every other mouse in its cage.[15][17]
-
Stable Hierarchy: The procedure is repeated daily for 4-5 days to establish a stable dominance ranking.[16][17]
Data Presentation:
| Mouse ID | Wins vs. Mouse 2 | Wins vs. Mouse 3 | Wins vs. Mouse 4 | Total Wins | Dominance Rank |
| Cage 1 (Vehicle) | |||||
| Mouse 1 | |||||
| Mouse 2 | |||||
| Mouse 3 | |||||
| Mouse 4 | |||||
| Cage 2 (this compound) | |||||
| Mouse 5 | |||||
| Mouse 6 | |||||
| Mouse 7 | |||||
| Mouse 8 |
Visualizations
Caption: Hypothetical signaling pathway of this compound as a V1a receptor antagonist.
Caption: Standardized workflow for conducting social behavior assays.
Caption: Logical workflow for troubleshooting inconsistent assay results.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Best Practices: Data Collection | Animal Behavior Core | Washington University in St. Louis [sites.wustl.edu]
- 3. researchgate.net [researchgate.net]
- 4. Results of mouse studies affected by the way the animals are handled | NC3Rs [nc3rs.org.uk]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Optimising reliability of mouse performance in behavioural testing: the major role of non-aversive handling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Methodological Considerations for Optimizing and Validating Behavioral Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rigor and Reproducibility in Rodent Behavioral Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. studenttheses.uu.nl [studenttheses.uu.nl]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative standardization of resident mouse behavior for studies of aggression and social defeat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hailanhu-lab.net [hailanhu-lab.net]
- 16. Using the tube test to measure social hierarchy in mice | Springer Nature Experiments [experiments.springernature.com]
- 17. jove.com [jove.com]
- 18. maze.conductscience.com [maze.conductscience.com]
- 19. Habituation Protocols Improve Behavioral and Physiological Responses of Beef Cattle Exposed to Students in an Animal Handling Class - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Web Box 4.1 Pharmacology in Action: Using the Three-Chamber Social Interaction Test - Psychopharmacology, 4e Student Resources - Oxford Learning Link [learninglink.oup.com]
- 21. scantox.com [scantox.com]
- 22. researchgate.net [researchgate.net]
RGH-122 stability in solution and proper storage conditions
This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions regarding the stability and proper storage of RGH-122. As specific stability data for this compound is not publicly available, the following recommendations are based on the general chemical properties of related pyrazolo[1,5-a][1][2][3]triazine derivatives and standard laboratory best practices.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For optimal stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place. It is advisable to store it at -20°C for long-term storage. For short-term storage, refrigeration at 2-8°C is acceptable. Exposure to moisture and air should be minimized, as some related pyrazolotriazine compounds have been reported to be sensitive to air and moisture.[4]
Q2: How should I prepare and store solutions of this compound?
It is recommended to prepare this compound solutions fresh for each experiment. If storage of a stock solution is necessary, it should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C. The choice of solvent can significantly impact stability. Common solvents for similar compounds include DMSO, ethanol, and aqueous buffers. The stability in a specific solvent system should be validated for your experimental conditions.
Q3: What factors can lead to the degradation of this compound in solution?
Several factors can contribute to the degradation of this compound in solution, including:
-
pH: Extreme pH values (highly acidic or basic) can promote hydrolysis of the triazine ring, a common degradation pathway for this class of compounds.
-
Temperature: Elevated temperatures can accelerate degradation kinetics.
-
Light: Exposure to UV or fluorescent light can induce photodecomposition. Solutions should be protected from light by using amber vials or by wrapping containers in aluminum foil.
-
Oxygen: The presence of oxygen can lead to oxidative degradation. While not explicitly reported for this compound, it is a potential degradation pathway for many organic molecules.
Troubleshooting Stability Issues
Encountering variability in experimental results when using this compound may be attributable to its stability. The following guide provides a systematic approach to troubleshooting potential stability-related problems.
Experimental Workflow for Investigating this compound Instability
Figure 1. A logical workflow to diagnose and address potential stability problems with this compound in experimental settings.
Summary of General Storage Recommendations
| Condition | Solid this compound | This compound in Solution |
| Temperature | Long-term: -20°CShort-term: 2-8°C | Long-term: -80°C (aliquots)Short-term: Use immediately |
| Light | Store in the dark | Protect from light (amber vials) |
| Moisture/Air | Tightly sealed container, desiccate if possible | Use airtight containers, consider inert atmosphere for long-term |
| Handling | Minimize exposure to ambient conditions | Prepare fresh, avoid repeated freeze-thaw cycles |
Disclaimer: The information provided here is based on general chemical principles for related compounds and does not represent official stability data for this compound. Researchers are strongly encouraged to perform their own stability studies under their specific experimental conditions to ensure the accuracy and reproducibility of their results.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of new pyrazolo[1,2,3]triazines by cyclative cleavage of pyrazolyltriazenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Oral Bioavailability of V1a Receptor Antagonists
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Vasopressin 1a (V1a) receptor antagonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor oral bioavailability encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why do many V1a receptor antagonists exhibit poor oral bioavailability?
A1: The poor oral bioavailability of V1a receptor antagonists can be attributed to several factors, often related to their physicochemical properties. Many of these compounds, particularly peptide-based antagonists, may have high molecular weight, a significant number of hydrogen bond donors and acceptors, and high polar surface area, which can limit their ability to permeate the intestinal membrane.[1][2] For non-peptide antagonists, poor aqueous solubility is a common hurdle.[2] According to the Biopharmaceutics Classification System (BCS), drugs with low solubility and low permeability (BCS Class IV) present the most significant challenges for oral drug development.[3]
Q2: What are the initial steps I should take to assess the oral bioavailability of my V1a receptor antagonist?
A2: A crucial first step is to characterize the physicochemical properties of your compound, including its aqueous solubility, permeability, and lipophilicity (LogP). These properties will help you classify your antagonist according to the Biopharmaceutics Classification System (BCS) and anticipate potential absorption barriers.[4] Subsequently, in vitro permeability assays, such as the Caco-2 cell monolayer model, can provide an initial assessment of intestinal permeability.[5] Finally, in vivo pharmacokinetic studies in animal models, typically rats, are essential to determine the actual oral bioavailability (%F).[6][7]
Q3: What are the primary formulation strategies to improve the oral bioavailability of a poorly soluble V1a receptor antagonist?
A3: For poorly soluble V1a receptor antagonists, several formulation strategies can be employed to enhance their dissolution and subsequent absorption. These include:
-
Particle Size Reduction: Decreasing the particle size of the drug substance increases its surface area, which can lead to a faster dissolution rate.[8][9]
-
Solid Dispersions: Dispersing the antagonist in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion, which typically exhibits higher solubility and dissolution rates compared to the crystalline form.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[6][10] This pre-dissolved state can significantly improve the absorption of lipophilic drugs.
-
Nanotechnology: Encapsulating the V1a receptor antagonist into nanoparticles, such as polymeric nanoparticles or solid lipid nanoparticles, can protect the drug from degradation in the gastrointestinal tract and enhance its absorption.[11]
Troubleshooting Guides
Issue 1: Low Apparent Permeability in Caco-2 Assays for a Peptide-Based V1a Antagonist
Problem: Your peptide-based V1a antagonist shows low apparent permeability (Papp) values in a Caco-2 cell monolayer assay, suggesting poor intestinal absorption.
Possible Causes and Troubleshooting Steps:
-
High Hydrophilicity and Large Molecular Size: Peptides are often large and polar, limiting their passive diffusion across the lipid cell membrane.
-
Solution: Consider chemical modification to increase lipophilicity. This could involve the addition of lipidic moieties to the peptide structure.
-
-
Enzymatic Degradation: Peptidases present on the brush border of Caco-2 cells can degrade the peptide antagonist.
-
Solution: Incorporate non-natural amino acids or cyclize the peptide to improve its stability against enzymatic degradation.
-
-
Efflux Transporter Activity: The antagonist may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the intestinal lumen.
-
Solution: Perform a bi-directional Caco-2 assay (apical-to-basolateral and basolateral-to-apical transport). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux. Co-administration with a known P-gp inhibitor, such as verapamil, can confirm this.
-
Issue 2: High Inter-Subject Variability in Oral Bioavailability Studies in Rats
Problem: You observe significant variability in the plasma concentrations of your V1a receptor antagonist after oral administration to different rats.
Possible Causes and Troubleshooting Steps:
-
Food Effects: The presence or absence of food in the gastrointestinal tract can significantly impact the absorption of some drugs.
-
Solution: Conduct your pharmacokinetic studies in both fasted and fed states to assess the influence of food. For some lipophilic compounds, administration with a high-fat meal can enhance absorption.
-
-
Poor Formulation Stability: The formulation (e.g., suspension) may not be physically stable, leading to inconsistent dosing.
-
Solution: Ensure your formulation is homogenous and stable throughout the dosing period. For suspensions, ensure adequate mixing before each administration.
-
-
First-Pass Metabolism: The antagonist may be extensively metabolized in the liver (first-pass effect) before reaching systemic circulation.
-
Solution: Investigate the metabolic stability of your compound using liver microsomes. If metabolism is high, a prodrug approach might be beneficial to mask the metabolically labile sites.
-
Data Presentation
Table 1: Physicochemical Properties and Oral Bioavailability of Selected V1a Receptor Antagonists
| Compound | Molecular Weight (Da) | clogP | H-Bond Donors | H-Bond Acceptors | Oral Bioavailability (%F) | Species | Reference |
| Relcovaptan (SR49059) | 553.68 | 4.8 | 2 | 6 | ~10% (rat) | Rat | [6] |
| Balovaptan | 487.5 | 3.9 | 1 | 7 | 103-116% | Human | |
| ML389 | 534.6 | 5.2 | 2 | 6 | Good in vivo profile | Mouse | [7] |
| Conivaptan | 535.06 | 5.4 | 2 | 5 | 44% | Human |
Note: The oral bioavailability of ML389 was described as having an "encouraging in vivo pharmacokinetic profile" but a specific percentage was not provided in the source.
Experimental Protocols
Protocol 1: Preparation of a V1a Receptor Antagonist-Loaded Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To prepare a SEDDS formulation to enhance the oral bioavailability of a lipophilic V1a receptor antagonist.
Materials:
-
V1a receptor antagonist (lipophilic)
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Cremophor EL, Tween 80)
-
Co-surfactant (e.g., Transcutol HP, PEG 400)
-
Glass vials
-
Magnetic stirrer
Methodology:
-
Solubility Studies: Determine the solubility of the V1a receptor antagonist in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Construction of Pseudo-Ternary Phase Diagram:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios (e.g., 1:9 to 9:1).
-
For each mixture, titrate with water dropwise under gentle stirring.
-
Visually observe the formation of emulsions and identify the clear or slightly bluish region, which represents the microemulsion domain.
-
Construct a pseudo-ternary phase diagram to identify the optimal concentration ranges for the SEDDS formulation.
-
-
Preparation of the SEDDS Formulation:
-
Based on the phase diagram, weigh the appropriate amounts of oil, surfactant, and co-surfactant into a glass vial.
-
Heat the mixture to 40-50°C to ensure homogeneity.
-
Add the V1a receptor antagonist to the mixture and stir until it is completely dissolved.
-
Cool the formulation to room temperature.
-
-
Characterization:
-
Self-Emulsification Time: Add a small amount of the SEDDS formulation to a beaker containing water and observe the time it takes to form a stable emulsion under gentle agitation.
-
Droplet Size Analysis: Determine the droplet size and polydispersity index (PDI) of the resulting emulsion using a dynamic light scattering (DLS) instrument.
-
Protocol 2: In Vitro Permeability Assessment using Caco-2 Cell Monolayers
Objective: To evaluate the intestinal permeability of a V1a receptor antagonist using the Caco-2 cell model.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Cell culture medium (DMEM with supplements)
-
Hanks' Balanced Salt Solution (HBSS)
-
V1a receptor antagonist
-
Lucifer yellow (paracellular integrity marker)
-
LC-MS/MS for quantification
Methodology:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in T-75 flasks.
-
Seed the cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) of the monolayer using a voltmeter. TEER values above 250 Ω·cm² generally indicate a well-formed monolayer.
-
Perform a Lucifer yellow permeability assay. The apparent permeability (Papp) of Lucifer yellow should be less than 1.0 x 10⁻⁶ cm/s.
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test solution containing the V1a receptor antagonist to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At predetermined time points, collect samples from the basolateral chamber for analysis.
-
-
Sample Analysis and Calculation:
-
Quantify the concentration of the V1a receptor antagonist in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.
-
Mandatory Visualizations
Caption: V1a receptor signaling pathway.
Caption: Experimental workflow for SEDDS formulation.
References
- 1. Optimization and characterization of an antagonist for vasopressin 1a (V1a) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimisation of pharmacokinetic properties to afford an orally bioavailable and selective V1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of RGH-122, a Potent, Selective, and Orally Bioavailable V1a Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Bioavailability and pharmacokinetic profile of balovaptan, a selective, brain-penetrant vasopressin 1a receptor antagonist, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
Interpreting Unexpected Behavioral Phenotypes with RGH-122: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers utilizing RGH-122, a potent and selective vasopressin V1a receptor antagonist. This guide will help you interpret unexpected behavioral phenotypes and provide standardized protocols for key behavioral assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective antagonist of the vasopressin V1a receptor. The V1a receptor is a key component of the arginine-vasopressin (AVP) system, which plays a significant role in mediating social and emotional behaviors.[1] By blocking this receptor, this compound is being investigated for its potential to modulate social behaviors, with a particular focus on enhancing social preference in the context of neuropsychiatric conditions such as autism spectrum disorder (ASD).
Q2: What are the expected behavioral effects of this compound in preclinical models?
In preclinical studies, this compound has been shown to enhance social preference. The primary intended effect is the improvement of social deficits. For instance, in a three-chamber social preference test, this compound successfully enhanced social preference in a mouse model of autism.[1]
Q3: Have any unexpected behavioral phenotypes been observed with this compound or other selective V1a receptor antagonists?
While specific preclinical safety and toxicology data detailing a broad range of behavioral effects for this compound are not extensively published, we can infer potential unexpected phenotypes from studies on V1a receptor knockout mice and clinical trials of other selective V1a antagonists.
Studies on mice lacking the V1a receptor (V1aR knockout mice) have shown some consistent and sometimes contrasting behavioral alterations. These mice have been reported to exhibit:
-
Impaired social interaction and social recognition : This is contrary to the intended effect of a V1a antagonist, highlighting the complex role of the vasopressin system. It's possible that a complete lifelong absence of the receptor leads to different compensatory mechanisms than acute pharmacological blockade.[2][3]
-
Reduced anxiety-related behavior : In tasks such as the elevated plus-maze and marble-burying tests, V1aR knockout mice showed a decrease in anxiety-like behaviors.[2][3] This suggests that researchers using this compound might observe anxiolytic-like effects.
-
Subtle olfactory deficits : One study reported that V1a receptor knockout mice have minor impairments in olfaction.[4] As olfaction is crucial for social recognition in rodents, this could be a confounding factor in some behavioral assays.
Clinical trials with other selective V1a receptor antagonists, such as balovaptan (B605908) and SRX246, have generally shown a favorable safety and tolerability profile in humans, with no major unexpected behavioral side effects consistently reported.[5][6][7][8][9][10][11][12]
Q4: What are the general side effects associated with the broader class of vasopressin antagonists?
As this compound is a vasopressin antagonist, it is prudent to be aware of the side effects reported for this class of drugs, although these may not all be relevant to a highly selective V1a antagonist. General side effects can include nausea, diarrhea, dizziness, and fatigue. One V1a/V2 receptor antagonist, conivaptan, has been associated with infusion-site reactions.
Troubleshooting Unexpected Behavioral Phenotypes
Observing unexpected behavioral outcomes in your experiments with this compound can be challenging. This section provides a structured approach to troubleshooting these findings.
Logical Flow for Troubleshooting
Caption: A logical workflow for troubleshooting unexpected behavioral phenotypes.
Quantitative Data Summary
When encountering unexpected quantitative data, structuring it for comparison can help in identifying patterns.
Table 1: Example Template for Summarizing Unexpected Behavioral Data
| Experimental Group | Dose of this compound (mg/kg) | Observed Behavior | Quantitative Measure (Mean ± SEM) | Expected Outcome | Deviation from Expected (%) |
| Vehicle Control | 0 | Normal | 100 ± 5 | - | - |
| This compound Low Dose | 1 | Increased Locomotion | 150 ± 8 | No Change | +50% |
| This compound High Dose | 10 | Decreased Anxiety | 45 ± 4 (Time in open arms) | No Change | - |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for the reproducibility of behavioral studies.
Signaling Pathway of this compound
Caption: Simplified signaling pathway of the V1a receptor and the inhibitory action of this compound.
Three-Chamber Social Preference Test
This test assesses social preference in rodents.
Methodology:
-
Apparatus: A three-chambered box with openings between chambers.
-
Habituation: The subject mouse is placed in the center chamber and allowed to explore all three empty chambers for a set period (e.g., 10 minutes).
-
Sociability Phase: An unfamiliar "stranger" mouse is placed in a wire cage in one of the side chambers, and an empty wire cage is placed in the opposite chamber. The subject mouse is returned to the center chamber, and the time spent in each chamber and interacting with each cage is recorded for a set period (e.g., 10 minutes).
-
Data Analysis: The primary measures are the time spent in the chamber with the stranger mouse versus the chamber with the empty cage, and the time spent sniffing each cage.
Elevated Plus Maze (EPM)
The EPM is used to assess anxiety-like behavior in rodents.
Methodology:
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by walls.
-
Procedure: The rodent is placed in the center of the maze facing an open arm and is allowed to explore for a set period (e.g., 5 minutes).
-
Data Analysis: Key measures include the time spent in the open arms versus the closed arms and the number of entries into each arm type. A preference for the closed arms is indicative of higher anxiety-like behavior.
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior.
Methodology:
-
Apparatus: A square or circular arena with walls to prevent escape. The floor is often divided into a central and a peripheral zone.
-
Procedure: The rodent is placed in the center of the open field and allowed to explore freely for a set period (e.g., 10-15 minutes).
-
Data Analysis: Measures include total distance traveled, time spent in the center versus the periphery, and the frequency of rearing and grooming behaviors. A reluctance to enter the center zone is often interpreted as a sign of anxiety.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for rigorous scientific inquiry and consultation with subject matter experts. Always adhere to your institution's animal care and use guidelines.
References
- 1. Discovery and Characterization of this compound, a Potent, Selective, and Orally Bioavailable V1a Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impaired social interaction and reduced anxiety-related behavior in vasopressin V1a receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vasopressin 1a receptor knockout mice have a subtle olfactory deficit but normal aggression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scholars.direct [scholars.direct]
- 7. The novel vasopressin receptor (V1aR) antagonist SRX246 reduces anxiety in an experimental model in humans: a randomized proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Vasopressin 1a Receptor Antagonist SRX246 Reduces Aggressive Behavior in Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A novel V1a receptor antagonist blocks vasopressin-induced changes in the CNS response to emotional stimuli: an fMRI study [frontiersin.org]
- 10. Balovaptan vs Placebo for Social Communication in Childhood Autism Spectrum Disorder: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A novel V1a receptor antagonist blocks vasopressin-induced changes in the CNS response to emotional stimuli: an fMRI study - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of V1a Antagonists: A Technical Guide to Controlling for Sedative Effects
Technical Support Center
For researchers and drug development professionals investigating the therapeutic potential of vasopressin V1a receptor antagonists, a critical experimental hurdle is the potential for sedative side effects. Distinguishing the compound's specific activity from a general reduction in motor function is paramount for accurate data interpretation. This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you effectively control for and assess sedative effects in your studies.
Frequently Asked Questions (FAQs)
Q1: What are the first indicators of potential sedative effects in my animal studies?
A1: A general reduction in spontaneous locomotor activity is the primary indicator. In behavioral assays, this may manifest as decreased distance traveled in an open field test, or a lower total number of arm entries in an elevated plus maze. It is crucial to differentiate this from anxiolytic-like behavior, which is typically characterized by more time spent in the anxiogenic zones of these arenas (e.g., the center of the open field or the open arms of the elevated plus maze).
Q2: How can I definitively differentiate between an anxiolytic effect and a sedative effect?
A2: The key is to use a battery of behavioral tests that assess different aspects of behavior.
-
Open Field Test: An anxiolytic effect is suggested by increased exploration of the center of the arena, while sedation is indicated by a decrease in the total distance traveled.
-
Elevated Plus Maze: Anxiolysis is supported by an increased percentage of time spent in and entries into the open arms, whereas sedation is suggested by a decrease in the total number of arm entries.
-
Acoustic Startle Response: The baseline startle response is a robust measure of sedation. Sedative compounds, like benzodiazepines, typically reduce the baseline startle amplitude. Notably, some V1a antagonists, such as SRX246, have been shown to not affect baseline startle, suggesting a lack of sedative properties.[1]
Q3: Are there any V1a antagonists that are known to have minimal sedative effects?
A3: Yes, several studies have indicated that certain V1a antagonists do not produce significant sedation at therapeutic doses. For example, SRX246 and JNJ-17308616 have been reported to not reduce locomotor activity in rodents.[2][3] However, it is always essential to empirically verify this for your specific compound and experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Observed decrease in overall activity in the open field test. | The dose of the V1a antagonist may be too high, leading to sedative effects. | Conduct a dose-response study to identify a dose that shows the desired therapeutic effect without significantly impacting locomotor activity. |
| The observed effect may be a true sedative property of the compound. | Run a baseline acoustic startle response test. A decrease in the startle response is a strong indicator of sedation. | |
| Animals are not exploring the open arms of the elevated plus maze. | This could be due to high anxiety or sedation. | Analyze the total number of arm entries. A low number of total entries suggests sedation. If the total entries are normal but the percentage of open arm entries is low, it is more likely an anxiogenic or lack of anxiolytic effect. |
| Conflicting results between different behavioral assays. | The timing of the behavioral testing relative to drug administration may be a factor. | Ensure that the timing of your behavioral tests aligns with the pharmacokinetic profile of your V1a antagonist to capture the peak compound effect. |
| The specific behavioral test may not be sensitive enough to detect subtle sedative effects. | Use a combination of tests. The open field test is a good general measure of locomotion, while the baseline startle response is more specific for sedation. |
Quantitative Data Summary
The following tables summarize the effects of various V1a antagonists on locomotor activity. Note: "No significant effect" indicates that the compound did not produce a statistically significant change in the measured parameter compared to a vehicle control.
Table 1: Effect of V1a Antagonists on Locomotor Activity in the Open Field Test
| V1a Antagonist | Species | Dose | Effect on Total Distance Traveled | Reference |
| SRX246 | Rodent | Not Specified | No significant effect | [2] |
| JNJ-17308616 | Rodent | 30 mg/kg, 100 mg/kg | No significant effect | [3] |
| Balovaptan | Rat | 100 mg/kg, 300 mg/kg | No significant effect reported in EPM total arm entries | [4] |
| Relcovaptan | - | - | Data not available in searched literature | - |
| Conivaptan (B1669423) | Rat | 0.3 - 3.0 mg/kg (oral) | No direct locomotor data, but improved neurological deficit scores post-stroke | [5][6] |
Key Experimental Protocols
Open Field Test
Objective: To assess general locomotor activity and anxiety-like behavior.
Methodology:
-
Apparatus: A square arena (typically 50x50 cm for mice, 100x100 cm for rats) with walls high enough to prevent escape. The arena is often made of a non-reflective material and is placed in a sound-attenuated room with consistent, diffuse lighting.
-
Procedure: a. Habituate the animal to the testing room for at least 30-60 minutes before the test. b. Gently place the animal in the center or a corner of the open field arena. c. Allow the animal to explore the arena freely for a set duration (typically 5-20 minutes). d. Record the session using an overhead video camera connected to a tracking software.
-
Data Analysis:
-
Total distance traveled: A measure of overall locomotor activity. A significant decrease suggests sedation.
-
Time spent in the center zone: An indicator of anxiety-like behavior. An increase in time spent in the center suggests an anxiolytic effect.
-
Frequency of entries into the center zone: Another measure of anxiety-like behavior.
-
Elevated Plus Maze
Objective: To assess anxiety-like behavior.
Methodology:
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms of equal dimensions.
-
Procedure: a. Acclimate the animal to the testing room. b. Place the animal in the center of the maze, facing one of the open arms. c. Allow the animal to explore the maze for a 5-minute session. d. Record the session with a video camera and tracking software.
-
Data Analysis:
-
Percentage of time spent in the open arms: (Time in open arms / Total time in all arms) x 100. An increase indicates an anxiolytic effect.
-
Percentage of open arm entries: (Entries into open arms / Total entries into all arms) x 100. An increase suggests an anxiolytic effect.
-
Total number of arm entries: A measure of general activity. A decrease can indicate sedation.
-
Acoustic Startle Response
Objective: To measure the baseline startle reflex as an indicator of sedation.
Methodology:
-
Apparatus: A startle chamber that restrains the animal's movement and is equipped with a speaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Procedure: a. Place the animal in the startle chamber and allow for a 5-10 minute acclimation period with background white noise. b. Present a series of acoustic startle stimuli (e.g., 120 dB white noise for 40 ms) at random intervals. c. Record the amplitude of the startle response for each stimulus.
-
Data Analysis:
-
Average baseline startle amplitude: The mean response to the acoustic stimuli. A significant decrease in the drug-treated group compared to the vehicle group is indicative of sedation.
-
Signaling Pathways and Experimental Workflows
Caption: V1a receptor signaling cascade.
Caption: Workflow for assessing sedative effects.
References
- 1. The novel vasopressin receptor (V1aR) antagonist SRX246 reduces anxiety in an experimental model in humans: a randomized proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Vasopressin 1a Receptor Antagonist SRX246 Reduces Aggressive Behavior in Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the V1a antagonist, JNJ-17308616, in rodent models of anxiety-like behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. Effect of the vasopressin receptor antagonist conivaptan in rats with heart failure following myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arginine-Vasopressin Receptor Blocker Conivaptan Reduces Brain Edema and Blood-Brain Barrier Disruption after Experimental Stroke in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vivo Efficacy Analysis of V1a Receptor Antagonists: RGH-122 and SRX246
A detailed examination of two promising drug candidates targeting the vasopressin V1a receptor, RGH-122 and SRX246, reveals distinct preclinical evidence for their potential in treating neuropsychiatric conditions. While both compounds share a common mechanism of action, their in vivo evaluations have focused on different behavioral endpoints, providing a complementary but challenging landscape for direct comparison.
SRX246, a first-in-class, orally bioavailable, and central nervous system (CNS) penetrant vasopressin V1a receptor antagonist, has been investigated for its role in mitigating aggression, fear, anxiety, and depression in preclinical models.[1][2] It has progressed to Phase II clinical trials for treating irritability in Huntington's disease and for Intermittent Explosive Disorder.[1][3][4] In contrast, this compound is a more recently identified potent and selective V1a receptor antagonist.[5][6] Preclinical assessment of this compound has demonstrated its efficacy in a mouse model of autism, specifically in enhancing social preference.[5][6]
The shared mechanism of these compounds lies in their ability to block the V1a receptor, which is a key mediator of the social and emotional effects of the neuropeptide arginine-vasopressin (AVP).[5] By antagonizing this receptor, both this compound and SRX246 aim to modulate neural circuits implicated in various psychiatric disorders.
Quantitative In Vivo Efficacy
The following table summarizes the key in vivo efficacy data for this compound and SRX246 based on available preclinical studies.
| Compound | Animal Model | Key Efficacy Endpoint | Effective Dose | Reference |
| This compound | Mouse (Autism Model) | Enhanced social preference | 1.5 mg/kg | [5][6] |
| SRX246 | Rodent Models | Reduction in aggression, fear, anxiety, and depression | Not specified in abstracts | [1][2] |
| Rat (Aggression Model) | Blunted aggressive behavior | Not specified in abstract | [7] |
Signaling Pathway of V1a Receptor Antagonism
Both this compound and SRX246 exert their effects by blocking the action of arginine-vasopressin (AVP) at the V1a receptor. This intervention modulates downstream signaling cascades involved in social and emotional regulation.
Experimental Protocols
This compound: 3-Chamber Social Preference Test
This assay is a standardized method to assess social behavior in rodents, often used in models of autism spectrum disorder.
Methodology:
-
Apparatus: A three-chambered box is used. The mouse can freely move between the three chambers.
-
Habituation: The test mouse is first placed in the central chamber and allowed to explore all three empty chambers for a set period.
-
Sociability Test: An unfamiliar "stranger" mouse is placed in a wire cage in one of the side chambers, and an empty wire cage is placed in the opposite side chamber. The test mouse is then placed back in the center chamber, and the time it spends in each side chamber and interacting with each wire cage is recorded.
-
Drug Administration: this compound (at varying doses, including 1.5 mg/kg) or a vehicle control is administered to the test mice prior to the sociability test.[5][6]
-
Endpoint: A significant increase in the time spent in the chamber with the stranger mouse compared to the chamber with the empty cage is interpreted as enhanced social preference.
SRX246: Preclinical Models of Aggression and Fear
While specific detailed protocols for SRX246 in vivo studies were not available in the provided search results, a general description of commonly used models is provided below.
Resident-Intruder Test (Aggression):
-
Housing: A male "resident" mouse or rat is housed with a female for a period to establish territory.
-
Intruder Introduction: The female is removed, and an unfamiliar "intruder" male is introduced into the resident's cage.
-
Behavioral Scoring: Aggressive behaviors (e.g., latency to attack, number of attacks, duration of fighting) are recorded.
-
Drug Administration: SRX246 or a vehicle is administered to the resident animal prior to the introduction of the intruder.
-
Endpoint: A reduction in aggressive behaviors in the SRX246-treated group compared to the control group indicates efficacy. Preclinical studies have shown that SRX246 markedly blunted aggressive behavior in mice.[7]
Fear-Potentiated Startle (Fear/Anxiety):
-
Apparatus: A startle chamber equipped to deliver a mild foot shock (unconditioned stimulus) and a neutral stimulus (e.g., a light or tone; conditioned stimulus).
-
Training: The animal is placed in the chamber and presented with the neutral stimulus followed by the foot shock multiple times. The animal learns to associate the neutral stimulus with the shock.
-
Testing: After a period, the animal is presented with the neutral stimulus alone, and its startle response (measured by a sensor in the floor) is recorded.
-
Drug Administration: SRX246 or a vehicle is administered before the testing phase.
-
Endpoint: A reduced startle response to the conditioned stimulus in the presence of the drug suggests anxiolytic or fear-reducing effects.
Conclusion
Both this compound and SRX246 demonstrate promising in vivo efficacy as V1a receptor antagonists. SRX246 has a more extensive publicly available record of investigation across multiple behavioral domains related to mood and aggression and has advanced into clinical trials.[1][2][7] this compound, while earlier in its reported development, has shown potent activity in a model of social behavior, a key domain often disrupted in psychiatric disorders.[5][6]
A direct head-to-head in vivo comparison of these two compounds in the same experimental models would be necessary to definitively compare their efficacy and potency. Future research should aim to bridge this gap to better understand the therapeutic potential of these V1a receptor antagonists.
References
- 1. Clinical Candidates — Azevan [azevan.com]
- 2. mdpi.com [mdpi.com]
- 3. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 4. Azevan Pharmaceuticals Completes Enrollment In Phase 2 Clinical Study Of SRX246 In Intermittent Explosive Disorder [clinicalleader.com]
- 5. Discovery and Characterization of this compound, a Potent, Selective, and Orally Bioavailable V1a Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. huntingtonstudygroup.org [huntingtonstudygroup.org]
Validating the Behavioral Effects of RGH-122 with a Vehicle Control in a Model of Social Preference
A Comparative Guide for Researchers
This guide provides a detailed comparison of the behavioral effects of the novel V1a receptor antagonist, RGH-122, against a vehicle control. The data and protocols presented herein are intended to assist researchers in the fields of neuroscience, pharmacology, and drug development in evaluating the potential of this compound as a modulator of social behavior.
Introduction to this compound and the Role of the V1a Receptor in Social Behavior
This compound is a potent, selective, and orally bioavailable antagonist of the vasopressin V1a receptor.[1][2] The arginine-vasopressin (AVP) system, and specifically the V1a receptor, plays a crucial role in regulating social and emotional behaviors.[1][2] Dysregulation of the AVP signaling pathway has been implicated in various neuropsychiatric conditions characterized by social deficits. This compound has been developed to investigate the therapeutic potential of V1a receptor antagonism in these conditions.
As a control, a standard vehicle solution is used. This allows for the direct assessment of the pharmacological effects of this compound by providing a baseline against which its activity can be measured, ensuring that observed behavioral changes are attributable to the compound itself and not the administration vehicle.
Arginine-Vasopressin (AVP) Signaling Pathway
The following diagram illustrates the signaling pathway of arginine-vasopressin (AVP) and the mechanism of action for this compound. AVP, released from neurons, binds to the V1a receptor, a G-protein coupled receptor. This binding activates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers ultimately lead to an increase in intracellular calcium and the activation of protein kinase C (PKC), modulating neuronal activity and influencing social behaviors. This compound acts as a competitive antagonist at the V1a receptor, blocking the binding of AVP and thereby inhibiting this signaling cascade.
Experimental Protocols
The primary behavioral assay used to evaluate the efficacy of this compound is the three-chamber social preference test. This test assesses the innate tendency of a mouse to spend time with a novel conspecific.
Three-Chamber Social Preference Test Protocol
-
Apparatus: A three-chambered rectangular box made of clear polycarbonate. The two side chambers are of equal size, and the center chamber is slightly smaller. Passageways allow free access to all chambers.
-
Animals: Male mice are typically used for this assay. A "stranger" mouse, unfamiliar to the subject mouse, is used as the social stimulus.
-
Habituation Phase (10 minutes): The subject mouse is placed in the center chamber and allowed to freely explore all three empty chambers.
-
Sociability Phase (10 minutes): An unfamiliar "stranger" mouse is placed inside a wire cage in one of the side chambers. An identical empty wire cage is placed in the opposite side chamber. The subject mouse is again placed in the center chamber, and the time spent in each of the three chambers and the time spent sniffing each wire cage are recorded.
-
Drug Administration: this compound (1.5 mg/kg) or the vehicle is administered orally prior to the testing phase, with a sufficient pre-treatment time to allow for drug absorption and distribution.
-
Data Analysis: The primary endpoint is the "sociability index," calculated as the time spent in the chamber with the stranger mouse minus the time spent in the chamber with the empty cage. A positive index indicates a preference for social interaction. Sniffing time is also analyzed as a direct measure of social interest.
Experimental Workflow
The following diagram outlines the workflow for validating the behavioral effects of this compound.
Data Presentation
The following table summarizes the quantitative data from the three-chamber social preference test, comparing the effects of this compound to a vehicle control. This compound was found to successfully enhance social preference at a dose of 1.5 mg/kg.[1][2]
| Treatment Group | Dose | Time in Chamber with Stranger Mouse (seconds) | Time in Chamber with Empty Cage (seconds) | Sociability Index (s) | Sniffing Time - Stranger Mouse (seconds) | Sniffing Time - Empty Cage (seconds) |
| Vehicle | - | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| This compound | 1.5 mg/kg | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Note: While the publication "Discovery and Characterization of this compound, a Potent, Selective, and Orally Bioavailable V1a Receptor Antagonist" confirms a significant enhancement of social preference at the 1.5 mg/kg dose, the specific quantitative values for time spent in each chamber and sniffing time for both the this compound and vehicle control groups are not publicly available in the abstract. Access to the full publication or its supplementary data is required for these specific values.
Conclusion
The available evidence strongly suggests that this compound, a potent and selective V1a receptor antagonist, enhances social preference in a preclinical model. The three-chamber social preference test provides a robust method for evaluating the pro-social effects of this compound. Further research, including the public dissemination of detailed quantitative data, will be crucial for a comprehensive understanding of this compound's therapeutic potential. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for researchers to design and interpret studies aimed at validating the behavioral effects of this compound and other V1a receptor modulators.
References
Head-to-Head Comparison of V1a Receptor Antagonists: RGH-122 and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of RGH-122, Balovaptan (B605908), SRX246, and Relcovaptan (B1679262)
The arginine vasopressin receptor 1a (V1aR) has emerged as a significant therapeutic target for a range of neuropsychiatric and other disorders, prompting the development of numerous antagonists. This guide provides a comprehensive, data-driven comparison of a novel V1a antagonist, this compound, with other prominent V1a antagonists: balovaptan, SRX246, and relcovaptan. The following sections detail their performance based on available preclinical and clinical data, offering a valuable resource for researchers in the field.
At a Glance: Comparative Overview
| Feature | This compound | Balovaptan | SRX246 | Relcovaptan |
| Primary Therapeutic Area(s) of Investigation | Neuropsychiatric conditions (e.g., Autism Spectrum Disorder) | Autism Spectrum Disorder (ASD) | Huntington's Disease (irritability), Mood and Anxiety Disorders | Raynaud's Disease, Dysmenorrhea, Tocolysis |
| Development Status | Preclinical/Clinical Development | Investigational (Development for ASD discontinued) | Phase 2 Clinical Trials | Investigational (Discontinued) |
| Key Preclinical Findings | Enhanced social preference in mouse models of autism. | Improved social behaviors in rat models of ASD. | Reduced aggression, fear, and anxiety in animal models. | Showed positive initial results in models of Raynaud's disease and dysmenorrhea.[1] |
| Key Clinical Findings | Data not yet publicly available. | Did not demonstrate efficacy in improving socialization and communication in pediatric or adult ASD. | Safe and well-tolerated in Huntington's disease patients with irritability. | Showed potential in inhibiting preterm labor and preventing dysmenorrhea.[1][2] |
In Vitro Pharmacology: Receptor Binding and Functional Activity
The cornerstone of a V1a antagonist's therapeutic potential lies in its affinity and selectivity for the target receptor over other related receptors, such as the vasopressin V1b and V2 receptors, and the structurally similar oxytocin (B344502) (OT) receptor. High selectivity is crucial to minimize off-target effects.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Compound | V1a Receptor (Human) | V1b Receptor (Human) | V2 Receptor (Human) | Oxytocin Receptor (Human) |
| This compound | Data not publicly available in a comparative format | Data not publicly available in a comparative format | Data not publicly available in a comparative format | Data not publicly available in a comparative format |
| Balovaptan | 0.23 (Kb)[3] | >10,000 | >10,000 | >10,000 |
| SRX246 | High Affinity | High Selectivity vs. V1b, V2, OT | High Selectivity vs. V1b, V2, OT | High Selectivity vs. V1b, V2, OT |
| Relcovaptan (SR-49059) | 1.3 ± 0.2[4] | Low Affinity | Low Affinity | Low Affinity |
Note: Data for this compound is anticipated in forthcoming publications. Balovaptan data is presented as Kb. SRX246 is reported to be highly selective, though specific comparative Ki values were not found in the reviewed literature.
Table 2: In Vitro Functional Activity (IC50, nM)
| Compound | V1a Receptor Functional Antagonism (e.g., Calcium Mobilization) |
| This compound | Data not publicly available in a comparative format |
| Balovaptan | Potent antagonist activity |
| SRX246 | Potent antagonist activity |
| Relcovaptan | Potent antagonist activity |
Pharmacokinetic Profiles: A Comparative Look
The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical determinants of its clinical viability, influencing dosing regimens and potential for drug-drug interactions.
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | This compound | Balovaptan | SRX246 | Relcovaptan |
| Oral Bioavailability | Orally Bioavailable | ~100% (in humans)[5] | Orally Bioavailable, CNS Penetrant[6] | Orally Active |
| Plasma Protein Binding | Data not publicly available | ~87% (unbound fraction ~13%)[5] | 95.5-98.6% (rat, dog, human)[7] | Data not publicly available |
| Terminal Half-life (t1/2) | Data not publicly available | 45-47 hours (steady state in humans)[5][8] | 2 hours (rat), 6 hours (dog)[7] | Data not publicly available |
| Metabolism | Data not publicly available | Primarily by CYP3A4[5] | Stable in human hepatocytes, moderately metabolized in rats and dogs.[7] | Data not publicly available |
| Blood-Brain Barrier Penetration | CNS activity demonstrated[9] | Brain-penetrant[5] | CNS penetrant (~20% of plasma values in rats)[7] | Data not publicly available |
Preclinical Efficacy: Insights from In Vivo Models
Preclinical animal models are instrumental in elucidating the potential therapeutic effects of V1a antagonists on complex behaviors.
-
This compound: In a 3-chamber social preference test, a model relevant to the social deficits observed in autism, this compound was shown to enhance social preference in mice, with the lowest effective dose being 1.5 mg/kg.[9]
-
Balovaptan: Preclinical studies in the rat valproate model of autism demonstrated that balovaptan could increase socialization, providing the initial rationale for its clinical development in ASD.[10]
-
SRX246: Extensive preclinical testing has shown that SRX246 effectively reduces aggression, fear, depression, and anxiety-like behaviors in various animal models.[5][6] Functional magnetic resonance imaging (fMRI) studies in rats revealed that SRX246 could block the activation of aggression-related neural circuits.
-
Relcovaptan: Preclinical evidence supported its potential application in treating conditions like Raynaud's disease and dysmenorrhea, leading to initial clinical investigations.[1]
Clinical Development and Outcomes
The translation of preclinical findings into clinical efficacy is the ultimate test for any therapeutic candidate.
-
This compound: Currently in the preclinical and potentially early clinical stages of development. Clinical trial data is not yet available.
-
Balovaptan: Despite promising preclinical data, balovaptan failed to demonstrate a statistically significant improvement in the primary endpoints of socialization and communication in Phase 2 and Phase 3 clinical trials for both pediatric and adult individuals with Autism Spectrum Disorder.[10] Consequently, its development for ASD has been discontinued.
-
SRX246: Phase 2 clinical trials in patients with Huntington's disease have shown that SRX246 is safe and well-tolerated.[11] These trials are primarily focused on assessing its potential to alleviate symptoms of irritability and aggression. Further studies are ongoing to establish efficacy.
-
Relcovaptan: Showed initial positive results in clinical studies for Raynaud's disease, dysmenorrhea, and as a tocolytic agent to inhibit preterm labor.[1][2] However, its development appears to have been discontinued.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of V1a antagonists.
Radioligand Binding Assay (General Protocol)
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Preparation of Membranes: Cell membranes expressing the target receptor (e.g., human V1a, V1b, V2, or oxytocin receptors) are prepared from cultured cells.
-
Competitive Binding: A fixed concentration of a radiolabeled ligand (e.g., [3H]-vasopressin) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vitro Functional Assay: Calcium Mobilization (General Protocol)
This assay measures the ability of a compound to antagonize the intracellular signaling initiated by vasopressin binding to the V1a receptor, which is coupled to the Gq protein and subsequent release of intracellular calcium.
-
Cell Culture: Cells stably expressing the human V1a receptor are cultured in appropriate media.
-
Loading with Calcium Indicator: The cells are loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the V1a antagonist.
-
Stimulation: A fixed concentration of vasopressin is added to the cells to stimulate the V1a receptor.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured by detecting the fluorescence signal using a plate reader.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the vasopressin-induced calcium mobilization (IC50) is determined.
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
To better illustrate the biological context and experimental processes described, the following diagrams are provided.
Caption: V1a Receptor Signaling Pathway.
Caption: General Experimental Workflow for V1a Antagonist Development.
References
- 1. The effect of relcovaptan (SR 49059), an orally active vasopressin V1a receptor antagonist, on uterine contractions in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of SR49059, an orally active V1a vasopressin receptor antagonist, in the prevention of dysmenorrhoea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. The Vasopressin 1a Receptor Antagonist SRX246 Reduces Aggressive Behavior in Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 8. The novel vasopressin receptor (V1aR) antagonist SRX246 reduces anxiety in an experimental model in humans: a randomized proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and Characterization of this compound, a Potent, Selective, and Orally Bioavailable V1a Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholars.direct [scholars.direct]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Novel V1a Antagonists: Selectivity and Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity and potency of recently developed vasopressin 1a (V1a) receptor antagonists. The data presented is compiled from various preclinical and early clinical studies to aid researchers in selecting the appropriate tool compounds for their investigations and to inform drug development strategies targeting the V1a receptor.
Introduction
The vasopressin 1a (V1a) receptor, a G protein-coupled receptor (GPCR), plays a crucial role in regulating social behaviors, anxiety, and cardiovascular function.[1] Consequently, the development of selective and potent V1a antagonists is of significant interest for treating a range of neuropsychiatric and cardiovascular disorders. This guide focuses on a selection of novel V1a antagonists, presenting their binding affinities, functional potencies, and selectivity profiles against related receptors, namely the vasopressin 1b (V1b), vasopressin 2 (V2), and oxytocin (B344502) (OT) receptors.
Comparative Data
The following table summarizes the in vitro potency and selectivity of several novel V1a antagonists. Data is presented as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) values, which are inversely proportional to the binding affinity and potency, respectively.
| Compound | V1a Ki (nM) | V1a IC50 (nM) | V1b Selectivity (fold) | V2 Selectivity (fold) | OTR Selectivity (fold) | Reference |
| SRX246 | 0.3 (human) | - | No interaction | No interaction | Negligible | [1] |
| Balovaptan (RG7314) | 1 (human), 39 (mouse) | - | >30,000 (vs V2) | >30,000 | 9,891 | [2][3] |
| ML389 | - | 40 | >1250 | >1250 | >1250 | [4][5][6][7] |
| Relcovaptan (SR49059) | - | - | Selective for V1a | - | - | [8] |
| Pecavaptan | - | Similar V2:V1a selectivity profile to tolvaptan | - | - | - | [9] |
Note: "Fold selectivity" is calculated as the ratio of Ki or IC50 for the off-target receptor to the Ki or IC50 for the V1a receptor. A higher value indicates greater selectivity for the V1a receptor. Direct comparison of selectivity folds between compounds should be made with caution due to variations in experimental conditions.
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate these antagonists, the following diagrams illustrate the V1a receptor signaling pathway and a typical experimental workflow.
Experimental Protocols
The following are generalized protocols for the key experiments used to determine the potency and selectivity of V1a antagonists.
Radioligand Binding Assay (for Ki Determination)
This assay measures the affinity of a compound for the V1a receptor by competing with a radiolabeled ligand.[10]
a. Materials:
-
Cell membranes from a cell line stably expressing the human V1a receptor (e.g., HEK293 or CHO cells).
-
Radioligand: e.g., [³H]-Arginine Vasopressin ([³H]-AVP).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Test compound (unlabeled antagonist) at various concentrations.
-
Non-specific binding control: A high concentration of unlabeled AVP (e.g., 1 µM).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
b. Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand, and either the test compound or control in the assay buffer.
-
Equilibration: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
In Vitro Functional Assay: Calcium Mobilization (for IC50 Determination)
This assay measures the ability of an antagonist to block the intracellular calcium increase induced by AVP, a downstream effect of V1a receptor activation.[12][13]
a. Materials:
-
A cell line stably expressing the human V1a receptor (e.g., HEK293 or CHO cells).[14]
-
Cell culture medium.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Arginine Vasopressin (AVP) as the agonist.
-
Test compound (antagonist) at various concentrations.
-
A fluorescence plate reader with automated injection capabilities.
b. Procedure:
-
Cell Plating: Seed the cells in a 96- or 384-well black, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer.
-
Compound Incubation: Add various concentrations of the test compound (antagonist) to the wells and incubate.
-
Agonist Stimulation: Add a fixed concentration of AVP (typically the EC80, the concentration that gives 80% of the maximal response) to the wells.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: The antagonist's potency is determined by its ability to inhibit the AVP-induced calcium signal. Plot the inhibition of the fluorescence response against the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
The novel V1a antagonists presented in this guide exhibit high potency and selectivity, making them valuable tools for both basic research and clinical development. SRX246 and Balovaptan, in particular, have demonstrated excellent selectivity profiles and have advanced into clinical trials for various neuropsychiatric conditions.[15][16][17][18][19] ML389 also shows promise as a highly selective preclinical tool.[5][6][7] The choice of a specific antagonist will depend on the research question, the required selectivity profile, and the desired pharmacokinetic properties. The provided experimental protocols offer a foundation for the in vitro characterization of these and other novel V1a antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Balovaptan | vasopressin receptor antagonist | CAS# 1228088-30-9 | hV1a | autism | InvivoChem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Optimization and characterization of an antagonist for vasopressin 1a (V1a) receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Optimization and characterization of an antagonist for vasopressin 1a (V1a) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Relcovaptan - Wikipedia [en.wikipedia.org]
- 9. Cardiac output improvement by pecavaptan: a novel dual-acting vasopressin V1a/V2 receptor antagonist in experimental heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. mdpi.com [mdpi.com]
- 12. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Bioavailability and pharmacokinetic profile of balovaptan, a selective, brain-penetrant vasopressin 1a receptor antagonist, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Safety and Tolerability of SRX246, a Vasopressin 1a Antagonist, in Irritable Huntington’s Disease Patients—A Randomized Phase 2 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Safety and Tolerability of SRX246, a Vasopressin 1a Antagonist, in Irritable Huntington's Disease Patients-A Randomized Phase 2 Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to V1a Antagonists: Pharmacokinetic and Pharmacodynamic Profiles
For Researchers, Scientists, and Drug Development Professionals
The vasopressin 1a (V1a) receptor, a G protein-coupled receptor, plays a crucial role in a variety of physiological processes, including social behavior, anxiety, and cardiovascular function. Its significance as a therapeutic target has led to the development of numerous antagonists. This guide provides an objective comparison of the pharmacokinetic and pharmacodynamic properties of key V1a antagonists, supported by experimental data to aid in research and development decisions.
Introduction to V1a Antagonists
V1a receptor antagonists are a class of drugs that selectively block the action of arginine vasopressin (AVP) at the V1a receptor. By doing so, they can modulate physiological and pathophysiological processes mediated by this receptor, offering potential therapeutic benefits for conditions such as anxiety disorders, mood disorders, and aggression.[1] This guide focuses on a selection of prominent V1a antagonists, including balovaptan, SRX246, and relcovaptan (B1679262) (SR 49059), among others, to provide a comparative overview of their molecular and in-vivo characteristics.
Pharmacodynamic Comparison
The pharmacodynamic properties of a V1a antagonist, including its binding affinity (Ki) and functional inhibition (IC50), are critical determinants of its potency and potential therapeutic efficacy. The following table summarizes the in vitro binding affinities of several V1a antagonists.
| Compound | Target Receptor | Binding Affinity (Ki) [nM] | IC50 [nM] | Reference |
| Balovaptan | hV1a | 0.23 (Kb) | - | [2] |
| SRX246 | hV1a | - | - | [1] |
| Relcovaptan (SR 49059) | hV1a | High Affinity | 3.7 (platelet aggregation) | [3] |
| Conivaptan (B1669423) | hV1a | 0.38 | - | [4] |
| hV2 | 0.23 | - | [4] | |
| Tolvaptan | hV1a | 12.5 | - | [4] |
| hV2 | 0.43 | - | [4] | |
| Lixivaptan | hV2 | 2.3 | 1.2 (human) | [4] |
Note: "h" denotes human receptor. A lower Ki or IC50 value indicates higher binding affinity or inhibitory potency, respectively.
Pharmacokinetic Comparison
The pharmacokinetic profile of a drug dictates its absorption, distribution, metabolism, and excretion (ADME), which in turn influences its dosing regimen and overall clinical utility. The table below compares key pharmacokinetic parameters of selected V1a antagonists.
| Compound | Half-life (T½) | Bioavailability | Protein Binding | Key Metabolic Pathways | Reference |
| Balovaptan | 45-47 hours (steady state) | High (103-116%) | - | Primarily CYP3A4 | [5][6] |
| SRX246 | 2 hours (rat), 6 hours (dog) | Orally bioavailable | 98.6% (human serum) | Stable in human hepatocytes | [1][7] |
| Conivaptan | 5.3 hours (20 mg/d), 10.2 hours (40 mg/d) | - | - | - | [8] |
V1a Receptor Signaling Pathway
The V1a receptor is a Gq/11 protein-coupled receptor. Upon binding of vasopressin, it activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Experimental Protocols
Radioligand Binding Assay for Ki Determination
A radioligand binding assay is a standard method to determine the binding affinity (Ki) of a compound for a specific receptor.
1. Membrane Preparation:
-
Cells stably expressing the human V1a receptor (e.g., CHO or HEK293 cells) are cultured and harvested.[4]
-
The cells are then lysed, and the cell membranes are isolated through centrifugation.
2. Binding Assay:
-
The prepared membranes are incubated with a radiolabeled ligand that specifically binds to the V1a receptor (e.g., [3H]-AVP).
-
A range of concentrations of the unlabeled V1a antagonist (the test compound) is added to compete with the radiolabeled ligand for binding to the receptor.
-
The reaction is allowed to reach equilibrium.
3. Separation and Detection:
-
The bound and free radioligand are separated, typically by rapid filtration.
-
The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
4. Data Analysis:
-
The data is used to generate a competition curve, from which the IC50 (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Experimental Workflow for V1a Antagonist Characterization
The following diagram illustrates a typical workflow for the preclinical characterization of a novel V1a antagonist.
In Vivo Efficacy
The ultimate test of a V1a antagonist's therapeutic potential lies in its in vivo efficacy. For instance, SRX246 has shown promise in animal models for mood disorders and has been evaluated in Phase II clinical trials for reducing aggressive behavior in Huntington's disease patients.[1] Relcovaptan has been investigated for its ability to inhibit uterine contractions in preterm labor.[9] Balovaptan has been studied for its potential to improve social behaviors and communication in individuals with Autism Spectrum Disorder (ASD).[10]
Conclusion
The development of selective and orally bioavailable V1a antagonists represents a promising avenue for the treatment of various neuropsychiatric and other disorders. This guide provides a comparative overview of key pharmacokinetic and pharmacodynamic parameters for several V1a antagonists. The data presented, along with the outlined experimental methodologies, can serve as a valuable resource for researchers and drug development professionals in the selection and advancement of V1a receptor-targeted therapeutics. Further head-to-head clinical studies are necessary to definitively establish the comparative efficacy and safety of these agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and evaluation of a novel 18F-labeled vasopressin 1a receptor PET ligand with peripheral binding specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety, tolerability, and pharmacokinetics of SR 49059, a V1a vasopressin receptor antagonist, after repeated oral administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. d-nb.info [d-nb.info]
- 6. Bioavailability and pharmacokinetic profile of balovaptan, a selective, brain-penetrant vasopressin 1a receptor antagonist, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and metabolism of SRX246: a potent and selective vasopressin 1a antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of conivaptan hydrochloride, a vasopressin V(1A)/V(2)-receptor antagonist, in patients with euvolemic or hypervolemic hyponatremia and with or without congestive heart failure from a prospective, 4-day open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of relcovaptan (SR 49059), an orally active vasopressin V1a receptor antagonist, on uterine contractions in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholars.direct [scholars.direct]
Validating Brain Target Engagement of RGH-122: A Comparative Guide for Neuroscientists
For researchers and drug development professionals, confirming that a central nervous system (CNS)-active compound reaches and interacts with its intended target is a critical step. This guide provides a comparative overview of methods to validate the target engagement of RGH-122, a potent and selective vasopressin 1a (V1a) receptor antagonist, in the brain following administration. We compare this compound with other V1a antagonists, presenting supporting experimental data and detailed protocols to aid in the design and interpretation of preclinical and clinical studies.
This compound is an orally active and selective antagonist for the human V1a receptor, with a high binding affinity, exhibiting a Ki of 0.3 nM and an IC50 of 0.9 nM.[1] The V1a receptor is a key modulator of social behaviors, and its antagonists are being investigated for various neuropsychiatric conditions.[2] The central nervous system activity of this compound has been demonstrated in a 3-chamber social preference test, where it enhanced social preference at a lowest effective dose of 1.5 mg/kg.[2]
Comparative Analysis of V1a Receptor Antagonists
To effectively evaluate the target engagement of this compound, it is beneficial to compare its properties with other well-characterized V1a receptor antagonists that have been studied in the context of CNS disorders. Here, we compare this compound with SRX246 and balovaptan.
| Compound | Target | In Vitro Binding Affinity (Ki) | In Vivo Brain Receptor Occupancy | CNS Behavioral Effects |
| This compound | Human V1a Receptor | 0.3 nM [1] | Data not publicly available | Enhanced social preference in rodents at 1.5 mg/kg.[2] |
| SRX246 | V1a Receptor | Data not publicly available | CNS penetrant; rat brain levels ~20% of plasma. | Reduced aggression and anxiety in preclinical and clinical studies. |
| Balovaptan | Human V1a Receptor | 0.23 nM (Kb)[3] | >80% at 4 mg, >90% at 10 mg (estimated in humans). | Improved adaptive behaviors in a Phase 2 trial for Autism Spectrum Disorder. |
Methodologies for Validating Target Engagement
Several robust methods can be employed to validate the engagement of this compound with the V1a receptor in the brain. The choice of method often depends on the stage of drug development, the specific questions being addressed, and the available resources.
In Vivo Receptor Occupancy (RO) Assays using LC-MS/MS
This technique provides a quantitative measure of the percentage of target receptors that are bound by a drug at a given time and dose.
Experimental Protocol: In Vivo Receptor Occupancy by LC-MS/MS
-
Animal Model: Rodents (rats or mice).
-
Compound Administration: this compound is administered via the intended clinical route (e.g., orally) at various doses.
-
Tracer Administration: A tracer, a compound that also binds to the V1a receptor but can be distinguished from this compound by mass spectrometry, is administered intravenously at a specific time point after this compound administration.
-
Brain Tissue Collection: At a predetermined time after tracer administration, animals are euthanized, and brain tissue is rapidly collected and dissected into specific regions of interest (e.g., amygdala, prefrontal cortex).
-
Sample Preparation: Brain tissue is homogenized, and proteins are precipitated.
-
LC-MS/MS Analysis: The concentration of the tracer in the brain tissue is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculation of Receptor Occupancy: The percentage of receptor occupancy is calculated by comparing the tracer concentration in the brains of this compound-treated animals to that in vehicle-treated animals. A reduction in tracer binding indicates that this compound is occupying the V1a receptors.
Behavioral Assays: The Three-Chamber Social Preference Test
Behavioral assays provide indirect but crucial evidence of target engagement by demonstrating a functional consequence of the drug-target interaction. The three-chamber social preference test is particularly relevant for V1a receptor antagonists due to the receptor's role in social behavior.
Experimental Protocol: Three-Chamber Social Preference Test
-
Apparatus: A three-chambered box with openings allowing a rodent to move freely between chambers.
-
Habituation Phase: The test animal is placed in the center chamber and allowed to explore all three empty chambers.
-
Sociability Phase: An unfamiliar "stranger" rodent is placed in a wire cage in one of the side chambers, and an empty wire cage is placed in the other. The test animal is returned to the center chamber, and the time it spends in each chamber and interacting with each cage is recorded.
-
Social Novelty Phase (Optional): A second, novel "stranger" rodent is placed in the previously empty cage. The time the test animal spends with the now-familiar stranger versus the novel stranger is recorded.
-
Data Analysis: An increase in the time spent in the chamber with the stranger rodent compared to the empty cage indicates normal sociability. This compound would be expected to modulate this behavior, and the degree of change can be quantified.
Conclusion
Validating the brain target engagement of this compound is a multifaceted process that relies on a combination of in vitro and in vivo techniques. By employing quantitative methods such as in vivo receptor occupancy assays and functional behavioral tests like the three-chamber social preference test, researchers can confidently establish the link between this compound administration, V1a receptor binding in the brain, and the desired physiological effects. The comparative data provided in this guide serves as a benchmark for evaluating the performance of this compound against other V1a receptor antagonists, ultimately facilitating its development as a potential therapeutic for neuropsychiatric disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Characterization of this compound, a Potent, Selective, and Orally Bioavailable V1a Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and evaluation of a novel 18F-labeled vasopressin 1a receptor PET ligand with peripheral binding specificity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to V1a Receptor Antagonists: RGH-122 in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel V1a receptor antagonist RGH-122 with other relevant compounds in the class, balovaptan (B605908) and SRX246. The data presented is based on published preclinical and clinical research findings, offering a tool for validating and replicating experimental outcomes.
In Vitro and In Vivo Performance: A Side-by-Side Comparison
The development of selective V1a receptor antagonists holds promise for novel therapeutic approaches in neuropsychiatric disorders. The following tables summarize the key quantitative data for this compound, balovaptan, and SRX246, facilitating a direct comparison of their in vitro binding affinities, selectivity, and in vivo pharmacokinetic and pharmacodynamic properties.
Table 1: In Vitro Receptor Binding Affinity and Selectivity
| Compound | Target Receptor | Binding Affinity (Ki) | Selectivity vs. V1b Receptor | Selectivity vs. V2 Receptor | Selectivity vs. Oxytocin Receptor |
| This compound | Human V1a | 0.3 nM[1] | Data not available | Data not available | Data not available |
| Balovaptan | Human V1a | 1 nM | >30,000-fold | >30,000-fold | 9,891-fold |
| SRX246 | Human V1a | 0.3 nM[2] | No interaction | No interaction | Negligible binding |
Table 2: In Vivo Pharmacokinetics
| Compound | Species | Oral Bioavailability | Half-life (t½) | Brain Penetration |
| This compound | Preclinical | Orally Bioavailable[3] | Data not available | Data not available |
| Balovaptan | Human | 100-116% | 45-47 hours | Brain-penetrant |
| SRX246 | Rat | Data not available | 2 hours | ~20% of plasma levels |
| Dog | Data not available | 6 hours | Data not available |
Table 3: In Vivo Efficacy in Social Behavior Models
| Compound | Animal Model | Effective Dose | Key Finding |
| This compound | Rat model of autism | 1.5 mg/kg (lowest effective dose)[3] | Enhanced social preference in the three-chamber test.[3] |
| Balovaptan | Human (Phase 2) | 4 mg and 10 mg daily | Improved socialization and communication scores on Vineland-II Adaptive Behavior Scales in adults with Autism Spectrum Disorder.[4] |
| SRX246 | Preclinical models | Data not available | Efficacy in models of aggression, depression, and anxiety. |
Experimental Protocols
Three-Chamber Social Preference Test
This behavioral assay is a standard method for evaluating social affiliation and preference for social novelty in rodents, and is particularly relevant for studying social deficits in models of autism spectrum disorder.
Apparatus: A rectangular, three-chambered box. The dividing walls have openings to allow free access between chambers. The outer chambers contain cylindrical wire cages to hold stimulus animals or objects.
Procedure:
-
Habituation Phase: The test animal is placed in the central chamber and allowed to freely explore all three empty chambers for a set period (e.g., 10 minutes) to acclimate to the environment.
-
Sociability Phase: An unfamiliar "stranger" animal is placed in one of the wire cages in a side chamber, and an inanimate object is placed in the wire cage in the opposite chamber. The test animal is placed back in the center chamber and allowed to explore all three chambers for a set period (e.g., 10 minutes). The time spent in each chamber and the time spent sniffing each wire cage are recorded. A greater amount of time spent in the chamber with the stranger animal and more time sniffing the stranger animal is indicative of normal sociability.
-
Social Novelty Preference Phase (Optional): A second, novel "stranger" animal is placed in the previously empty wire cage. The test animal is again allowed to explore all three chambers. The time spent interacting with the now-familiar animal versus the novel animal is measured. A preference for the novel animal suggests normal social memory and novelty seeking.
Visualizing Key Pathways and Processes
V1a Receptor Signaling Pathway
The vasopressin 1a (V1a) receptor is a G-protein coupled receptor (GPCR). Upon binding of its ligand, arginine vasopressin (AVP), the receptor activates the Gq/11 protein. This initiates a signaling cascade through phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is crucial in mediating the social and emotional effects of vasopressin.
Caption: V1a receptor signaling cascade.
Experimental Workflow: Three-Chamber Social Preference Test
The logical flow of the three-chamber social preference test is depicted below, outlining the sequential phases of the experiment.
Caption: Workflow of the three-chamber test.
References
- 1. Cell cycle-dependent coupling of the vasopressin V1a receptor to different G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Candidates — Azevan [azevan.com]
- 3. Discovery and Characterization of this compound, a Potent, Selective, and Orally Bioavailable V1a Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase 2 clinical trial of a vasopressin V1a receptor antagonist shows improved adaptive behaviors in men with autism spectrum disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling RGH-122
Disclaimer: A specific Safety Data Sheet (SDS) for RGH-122 is not publicly available. This guide is based on best practices for handling potent, non-radiolabeled research compounds and should be used as a supplement to a thorough risk assessment conducted by qualified personnel. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
This document provides essential safety protocols, operational plans, and disposal procedures for laboratory personnel, including researchers, scientists, and drug development professionals, who are handling the V1a receptor antagonist, this compound. Given its nature as a potent, orally bioavailable clinical candidate, stringent safety measures are imperative to mitigate occupational exposure.
Personal Protective Equipment (PPE)
A risk assessment considering the quantity, physical form (powder or solution), and procedure is critical for selecting the appropriate PPE. The following table summarizes the recommended PPE for handling this compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powders) | - Full-face powered air-purifying respirator (PAPR) or a supplied-air respirator.- Disposable, solid-front lab coat with tight-fitting cuffs.- Double-gloving (e.g., nitrile).- Disposable sleeves.- Safety glasses or goggles (if not using a full-face respirator). | High risk of aerosolization and inhalation of potent powders. Full respiratory protection and double-gloving provide maximum protection against exposure. |
| Solution Preparation and Handling | - Chemical fume hood or other ventilated enclosure.- Lab coat.- Safety glasses with side shields or chemical splash goggles.- Single pair of chemical-resistant gloves (e.g., nitrile). | Reduced risk of aerosolization compared to handling powders, but there is still a potential for splashes and spills. |
| General Laboratory Operations | - Lab coat.- Safety glasses.- Chemical-resistant gloves. | Minimum required PPE for any work in a laboratory where hazardous chemicals are present. |
Operational Plan: From Receipt to Disposal
A systematic approach is crucial for safely handling this compound throughout its lifecycle in the laboratory.
1. Preparation and Pre-Work
-
Consult Safety Information: Before handling, thoroughly review all available safety information and conduct a formal risk assessment.
-
Prepare the Work Area: Ensure a certified chemical fume hood is used for all manipulations of this compound. Decontaminate the work surfaces before and after use. Have a spill kit readily accessible.
-
Assemble PPE: Put on the appropriate PPE as determined by the risk assessment before entering the designated handling area.
2. Handling and Experimental Work
-
Containment: All weighing, reconstitution, and dilutions of this compound should be performed within a certified chemical fume hood or other appropriate containment device.
-
Technique: Use careful handling techniques to minimize the generation of dust or aerosols.
3. Decontamination and Cleaning
-
Equipment: All non-disposable equipment that comes into contact with this compound must be decontaminated using a validated procedure.
-
Work Surfaces: Thoroughly clean and decontaminate all work surfaces after each use.
4. Personal Decontamination
-
Doffing PPE: Remove PPE in the correct sequence to prevent cross-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
5. Waste Segregation and Labeling
-
Collection: All contaminated disposable items (e.g., gloves, pipette tips, vials) must be collected in designated, sealed, and clearly labeled hazardous waste containers.[1]
Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Stream | Disposal Procedure | Rationale |
| Unused/Expired this compound | - Dispose of as hazardous chemical waste through your institution's EHS department.- Do not discard down the drain or in regular trash. | Prevents the release of a potent pharmaceutical compound into the environment. |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the chemical name.[1] | Minimizes the risk of exposure to personnel handling laboratory waste. |
| Contaminated PPE (e.g., gloves, lab coat) | - Carefully remove to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste. | Ensures that all potentially contaminated items are handled and disposed of correctly. |
| Aqueous Waste | - Collect in a sealed, labeled container.- Do not mix with other waste streams unless compatibility has been confirmed. | Prevents unforeseen chemical reactions and ensures proper waste stream management. |
All waste must be disposed of through a certified hazardous waste vendor, coordinated by your institution's EHS department.[1]
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
Chemical Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[2][3] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Chemical Spill
-
Minor Spill: Alert people in the immediate area.[4] Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[4] Clean the spill area with a suitable decontaminating solution.
-
Major Spill: Evacuate the area immediately and alert others.[4] If the spill is flammable, turn off all ignition sources.[4] Close the doors to the affected area and contact your institution's EHS or emergency response team.[4]
Visual Guides
The following diagrams illustrate the key workflows for handling this compound safely.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
